Product packaging for Ethyl 2-(3-bromophenyl)-2-oxoacetate(Cat. No.:CAS No. 62123-80-2)

Ethyl 2-(3-bromophenyl)-2-oxoacetate

Cat. No.: B1313840
CAS No.: 62123-80-2
M. Wt: 257.08 g/mol
InChI Key: SVPWKTIUMGLHFL-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromophenyl)-2-oxoacetate (CAS 62123-80-2) is a high-purity brominated aromatic α-ketoester compound of interest in organic synthesis and pharmaceutical research . With a molecular formula of C₁₀H₉BrO₃ and a molecular weight of 257.08 g·mol⁻¹, it serves as a versatile synthetic building block . The compound is characterized by its oxoacetate functional group adjacent to a 3-bromophenyl ring, making it a valuable precursor for the synthesis of various heterocycles and complex organic molecules . Its physical properties include a density of approximately 1.48 g/cm³ and a flash point of around 149.5°C . This reagent must be handled with care; it is recommended to be stored sealed in a dry environment at 2-8°C to maintain stability . Intended Use : This product is provided 'For Research Use Only' and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is exclusively for trained researchers in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrO3 B1313840 Ethyl 2-(3-bromophenyl)-2-oxoacetate CAS No. 62123-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-bromophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPWKTIUMGLHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482539
Record name ethyl 2-(3-bromophenyl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62123-80-2
Record name ethyl 2-(3-bromophenyl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(3-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining ethyl 2-(3-bromophenyl)-2-oxoacetate, a key intermediate in various pharmaceutical and organic synthesis applications. The document details established protocols, presents quantitative data for comparison, and outlines the logical workflows for each major synthetic route.

Introduction

This compound, also known as ethyl 3-bromobenzoylformate, is an alpha-keto ester derivative of bromobenzene. Its structure, featuring a reactive ketone and an ester functional group, makes it a valuable building block for the synthesis of a wide range of more complex molecules, including heterocyclic compounds and pharmacologically active agents. The strategic placement of the bromine atom on the phenyl ring at the meta position offers a handle for further functionalization through various cross-coupling reactions. This guide will explore the three most prominent and practical methods for the synthesis of this important compound.

Core Synthetic Strategies

The synthesis of this compound can be approached through several key disconnection strategies. The most common and industrially scalable methods include:

  • Friedel-Crafts Acylation: The direct acylation of bromobenzene with an appropriate acylating agent.

  • Grignard Reaction: The reaction of a Grignard reagent derived from 3-bromobenzaldehyde with an oxalate derivative.

  • Oxidation of a Precursor Alcohol: The oxidation of the corresponding α-hydroxy ester, ethyl 3-bromomandelate.

Each of these methods offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability. The following sections will provide a detailed examination of each approach.

Method 1: Friedel-Crafts Acylation of Bromobenzene

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. In this case, bromobenzene is acylated with ethyl oxalyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol

Materials:

  • Bromobenzene

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM)

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.

  • Cool the stirred suspension to 0-5 °C in an ice bath.

  • Add a solution of ethyl oxalyl chloride (1.0 equivalent) in dry dichloromethane dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add bromobenzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, again keeping the temperature below 10 °C.

  • Once the addition of bromobenzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl. This will quench the reaction and dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Quantitative Data
ParameterValueReference
Yield Typically 60-75%General Friedel-Crafts Acylation literature
Reaction Time 3-5 hours[1][2]
Purity >95% after purificationGeneral analytical data

Logical Workflow Diagram

Friedel_Crafts_Acylation Bromobenzene Bromobenzene Reaction Friedel-Crafts Acylation (0°C to rt) Bromobenzene->Reaction EthylOxalylChloride Ethyl Oxalyl Chloride EthylOxalylChloride->Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction DCM DCM (Solvent) DCM->Reaction Quenching Quenching (Ice/HCl) Reaction->Quenching Workup Aqueous Workup (Extraction & Washes) Quenching->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Friedel-Crafts Acylation Workflow.

Method 2: Grignard Reaction

This approach involves the preparation of a Grignard reagent from 3-bromobenzaldehyde, which then reacts with diethyl oxalate to form the desired α-keto ester.

Experimental Protocol

Part A: Preparation of 3-bromophenylmagnesium bromide

Materials:

  • 3-Bromobenzaldehyde

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to the flask.

  • Add a small amount of a solution of 3-bromobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF from the dropping funnel to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate the start of the Grignard reagent formation.

  • Once the reaction has initiated, add the remaining solution of 3-bromobenzaldehyde dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution of 3-bromophenylmagnesium bromide is used directly in the next step.

Part B: Reaction with Diethyl Oxalate

Materials:

  • 3-bromophenylmagnesium bromide solution (from Part A)

  • Diethyl oxalate

  • Anhydrous diethyl ether or THF

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ice

Procedure:

  • In a separate flame-dried, three-necked round-bottom flask, prepare a solution of diethyl oxalate (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared Grignard reagent (from Part A) to the solution of diethyl oxalate via a cannula or dropping funnel, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to warm slowly to room temperature.

  • Quench the reaction by carefully adding saturated ammonium chloride solution while cooling the flask in an ice bath.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data
ParameterValueReference
Yield Typically 50-65%General Grignard Reaction literature
Reaction Time 3-4 hoursGeneral Grignard Reaction literature
Purity >95% after purificationGeneral analytical data

Logical Workflow Diagram

Grignard_Reaction cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Diethyl Oxalate 3-Bromobenzaldehyde 3-Bromobenzaldehyde 3-bromophenylmagnesium bromide 3-bromophenylmagnesium bromide 3-Bromobenzaldehyde->3-bromophenylmagnesium bromide Mg, Et₂O/THF Reaction Grignard Addition 3-bromophenylmagnesium bromide->Reaction Quenching Quenching Reaction->Quenching Sat. NH₄Cl Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Reaction -78°C Workup Workup Quenching->Workup Extraction Purification Purification Workup->Purification Product Product Purification->Product This compound

Caption: Grignard Reaction Workflow.

Method 3: Oxidation of Ethyl 3-Bromomandelate

This method involves the synthesis of the precursor alcohol, ethyl 3-bromomandelate, followed by its oxidation to the desired α-keto ester.

Experimental Protocol

Part A: Synthesis of Ethyl 3-Bromomandelate

This intermediate can be prepared by the reduction of this compound (if available) or, more commonly, from 3-bromobenzaldehyde via a cyanohydrin formation followed by hydrolysis and esterification.

Part B: Oxidation of Ethyl 3-Bromomandelate

Materials:

  • Ethyl 3-bromomandelate

  • Pyridinium chlorochromate (PCC) or an alternative oxidizing agent (e.g., Swern oxidation reagents: oxalyl chloride, DMSO, triethylamine)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure (using PCC):

  • In a round-bottom flask, dissolve ethyl 3-bromomandelate (1.0 equivalent) in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

  • Wash the silica gel plug with additional diethyl ether.

  • Combine the filtrates and concentrate the solvent under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary.

Quantitative Data
ParameterValueReference
Yield Typically 80-95% for the oxidation stepGeneral Oxidation literature
Reaction Time 2-4 hours for the oxidation stepGeneral Oxidation literature
Purity >95% after purificationGeneral analytical data

Logical Workflow Diagram

Oxidation_Reaction Ethyl 3-Bromomandelate Ethyl 3-Bromomandelate Oxidation Oxidation Ethyl 3-Bromomandelate->Oxidation PCC or Swern Oxidation Workup Workup Oxidation->Workup Filtration/Extraction Purification Purification Workup->Purification Product Product Purification->Product This compound

Caption: Oxidation Workflow.

Conclusion

The synthesis of this compound can be effectively achieved through several reliable methods. The Friedel-Crafts acylation offers the most direct route, although it requires careful handling of the Lewis acid catalyst and the acylating agent. The Grignard reaction provides a solid alternative, particularly when the corresponding aldehyde is readily available, but necessitates anhydrous conditions and careful temperature control. The oxidation of ethyl 3-bromomandelate is a high-yielding final step, but the overall efficiency of this route depends on the accessibility of the precursor alcohol.

The choice of the optimal synthetic route will depend on factors such as the scale of the synthesis, the availability and cost of starting materials, and the specific equipment and expertise available in the laboratory. For large-scale production, the Friedel-Crafts acylation is often preferred due to its directness. For smaller-scale research purposes, the Grignard or oxidation routes may offer more flexibility. This guide provides the necessary foundational information for researchers and drug development professionals to select and implement the most suitable method for their specific needs.

References

An In-depth Technical Guide to Ethyl 2-(3-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 62123-80-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(3-bromophenyl)-2-oxoacetate, a versatile building block in organic synthesis. The document details its physicochemical properties, synthesis methodologies, key chemical reactions, and applications, with a particular focus on its role in medicinal chemistry and drug development. Detailed experimental protocols and spectroscopic data are presented to assist researchers in its practical application.

Introduction

This compound, also known as Ethyl 3-bromobenzoylformate, is an organic compound featuring an α-keto ester functional group and a brominated phenyl ring.[1][2] This unique combination of reactive sites—the electrophilic ketone and ester carbonyls, and the bromine atom which can participate in various cross-coupling and substitution reactions—makes it a valuable intermediate for the synthesis of more complex molecular architectures.[1] Its structural motifs are of significant interest in the fields of medicinal chemistry and agrochemicals, where it serves as a precursor to a wide range of biologically active molecules.[1]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental setups.

PropertyValueReference(s)
CAS Number 62123-80-2[1][3][4]
Molecular Formula C₁₀H₉BrO₃[1][3]
Molecular Weight 257.08 g/mol [3][4]
IUPAC Name This compound-
Synonyms ETHYL 3-BROMOBENZOYL FORMATE, 3-Bromo-oxo-benzeneacetic acid ethyl ester[2][5][6]
Appearance Not specified; related compounds are often colorless to yellow liquids.[7]
Storage Conditions Sealed in a dry environment, recommended storage at 2-8°C.[3]
Solubility Expected to be soluble in common organic solvents.[1]

Synthesis and Experimental Protocols

The primary method for synthesizing aryl α-keto esters like this compound is through the Friedel-Crafts acylation of an aromatic ring.[2] This involves the reaction of an arene (in this case, bromobenzene) with an acylating agent derived from oxalic acid, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8]

Proposed Synthesis Workflow: Friedel-Crafts Acylation

cluster_reactants Reactants Bromobenzene Bromobenzene ReactionStep Acylium Ion Formation & Electrophilic Aromatic Substitution Bromobenzene->ReactionStep OxalylChloride Ethyl Oxalyl Chloride Catalyst AlCl₃ (Lewis Acid) in Dichloromethane (Solvent) OxalylChloride->Catalyst Intermediate Acylium Ion Intermediate Catalyst->Intermediate ProductComplex Product-AlCl₃ Complex ReactionStep->ProductComplex Intermediate->ReactionStep Workup Aqueous Workup (e.g., H₂O, HCl) ProductComplex->Workup FinalProduct This compound Workup->FinalProduct

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation.[5][8] Researchers should perform small-scale trials to optimize conditions.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

  • Addition of Acylating Agent: Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir for 15-20 minutes at 0°C to facilitate the formation of the acylium ion.

  • Addition of Arene: Add bromobenzene (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its three key functional groups: the ketone, the ester, and the aryl bromide. This trifunctional nature makes it a highly versatile synthetic intermediate.

  • α-Keto Group: The ketone is highly electrophilic and susceptible to nucleophilic attack. It can undergo a variety of reactions including reductions to form α-hydroxy esters, Wittig-type olefination, and Henry reactions with nitroalkanes to form β-nitro-α-hydroxy esters.[1]

  • Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-bromophenyl)-2-oxoacetic acid. It can also undergo transesterification or be converted to an amide.

  • Aryl Bromide: The bromine atom on the phenyl ring is a key site for modification. It readily participates in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at the 3-position of the phenyl ring.

Reactivity Pathways

cluster_keto Ketone Reactions cluster_ester Ester Reactions cluster_bromide Aryl Bromide Reactions Start This compound Reduction Reduction (e.g., NaBH₄) Start->Reduction Henry Henry Reaction (R-NO₂, base) Start->Henry Wittig Wittig Reaction (Ph₃P=CHR) Start->Wittig Hydrolysis Hydrolysis (H⁺ or OH⁻) Start->Hydrolysis Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Start->Suzuki Heck Heck Coupling (Alkene, Pd cat.) Start->Heck KetoProduct1 α-Hydroxy Ester Reduction->KetoProduct1 KetoProduct2 β-Nitro-α-hydroxy Ester Henry->KetoProduct2 KetoProduct3 α,β-Unsaturated Ester Wittig->KetoProduct3 EsterProduct α-Keto Acid Hydrolysis->EsterProduct BromideProduct1 Biaryl α-Keto Ester Suzuki->BromideProduct1 BromideProduct2 Styrenyl α-Keto Ester Heck->BromideProduct2

Caption: Key reactivity pathways for this compound.

Application in Drug Discovery

The α-keto ester moiety is a known pharmacophore and a precursor to many biologically active molecules, including α-hydroxy acids and α-amino acids. The ability to modify the 3-position of the phenyl ring via cross-coupling allows for the creation of large libraries of compounds for screening in drug discovery programs. For instance, coupling with various boronic acids (Suzuki reaction) can generate a diverse set of biaryl compounds, which are common scaffolds in pharmaceuticals.

Spectroscopic Data

¹H NMR (Predicted) δ (ppm)MultiplicityIntegrationAssignment
Protons ~8.1t1HH-2 (Aryl)
~7.9d1HH-6 (Aryl)
~7.7d1HH-4 (Aryl)
~7.4t1HH-5 (Aryl)
4.46q2H-O-CH₂ -CH₃
1.43t3H-O-CH₂-CH₃
¹³C NMR (Predicted) δ (ppm)Assignment
Carbons ~185C =O (Ketone)
~163C =O (Ester)
~137C-4 (Aryl)
~134C-1 (Aryl)
~132C-6 (Aryl)
~130C-5 (Aryl)
~128C-2 (Aryl)
~123C-3 (Aryl, C-Br)
~63-O-CH₂ -CH₃
~14-O-CH₂-CH₃

Note: Predicted shifts are based on additive rules and data from structurally related compounds such as Ethyl 2-oxo-2-phenylacetate and its chloro- and bromo-substituted analogues.[9] Actual experimental values may vary.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its multiple reactive sites provide a platform for a wide array of chemical transformations, making it a powerful tool for synthetic chemists. Its utility in building complex molecular frameworks ensures its continued importance in the development of novel pharmaceuticals and other functional organic materials. This guide provides the foundational technical information required for its effective use in a research and development setting.

References

Spectroscopic Profile of Ethyl 2-(3-bromophenyl)-2-oxoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

  • IUPAC Name: Ethyl 2-(3-bromophenyl)-2-oxoacetate

  • CAS Number: 62123-80-2[1][2]

  • Molecular Formula: C₁₀H₉BrO₃[1]

  • Molecular Weight: 257.08 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the predicted and analogous spectroscopic data for this compound. These values are derived from literature data for structurally similar compounds and are intended to serve as a reference for spectral interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.15t (J ≈ 1.8 Hz)1HH-2' (Ar-H)
~7.95dt (J ≈ 7.8, 1.2 Hz)1HH-6' (Ar-H)
~7.70ddd (J ≈ 8.0, 2.0, 1.0 Hz)1HH-4' (Ar-H)
~7.40t (J ≈ 7.9 Hz)1HH-5' (Ar-H)
4.47q (J = 7.1 Hz)2H-OCH₂CH₃
1.43t (J = 7.1 Hz)3H-OCH₂CH₃

Predicted data is based on analogous compounds like ethyl 2-(3-chlorophenyl)-2-oxoacetate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~185.0C=O (keto)
~163.5C=O (ester)
~137.0C-3' (Ar-C)
~134.5C-1' (Ar-C)
~132.0C-6' (Ar-C)
~130.5C-5' (Ar-C)
~128.0C-2' (Ar-C)
~123.0C-4' (Ar-C)
62.5-OCH₂CH₃
14.0-OCH₂CH₃

Predicted data is based on analogous compounds and general principles of ¹³C NMR spectroscopy.[3]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2980-2850MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1690StrongC=O stretch (keto)
~1590, 1470MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (ester)
~1100MediumC-Br stretch

Predicted data is based on characteristic group frequencies and data for similar molecules.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragments

m/zInterpretation
256/258[M]⁺ (Molecular ion peak with Br isotopes)
183/185[M - COOC₂H₅]⁺
155/157[M - COOC₂H₅ - CO]⁺
76[C₆H₄]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound such as this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse width.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Acquisition:

    • For EI, use a standard electron energy of 70 eV.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Reactivity Profile of Ethyl 2-(3-bromophenyl)-2-oxoacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-bromophenyl)-2-oxoacetate, a halogenated aryl-α-ketoester, is a versatile building block in synthetic organic chemistry. Its unique structural features, comprising an aromatic ring substituted with an electron-withdrawing bromine atom, and two adjacent electrophilic carbonyl centers, confer a distinct reactivity profile. This guide provides a comprehensive overview of the chemical properties, stability, and synthetic applications of this compound, with a focus on its utility in the synthesis of complex heterocyclic scaffolds relevant to drug discovery and development.

Chemical and Physical Properties

This compound is characterized by the presence of a benzoylformate moiety, where the phenyl ring is substituted with a bromine atom at the meta-position. This substitution pattern influences the electronic properties of the molecule, enhancing the electrophilicity of the two carbonyl carbons.

PropertyValueSource
Molecular Formula C₁₀H₉BrO₃--INVALID-LINK--
Molecular Weight 257.08 g/mol --INVALID-LINK--
CAS Number 62123-80-2--INVALID-LINK--
Appearance Not explicitly stated, but related compounds are yellow liquids.N/A
Storage Sealed in dry, 2-8°C--INVALID-LINK--

Reactivity Profile

The reactivity of this compound is dominated by the two adjacent carbonyl groups and the substituted aromatic ring. The α-ketoester functionality provides two primary sites for nucleophilic attack.

1. Reactivity of the Carbonyl Groups:

The ketone and ester carbonyls are both electrophilic, but the ketone is generally more reactive towards nucleophiles. This allows for selective reactions. Common transformations include:

  • Condensation Reactions: The activated methylene group adjacent to the ester can participate in various condensation reactions.

  • Heterocycle Synthesis: The 1,2-dicarbonyl moiety is an excellent precursor for the synthesis of a wide range of nitrogen-containing heterocycles through condensation with binucleophiles.

2. Reactivity of the Aromatic Ring:

The bromine substituent on the phenyl ring opens up possibilities for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for further functionalization of the aromatic core.

Synthetic Applications: Synthesis of Pyrimidine Derivatives

A significant application of this compound is in the synthesis of substituted pyrimidine compounds, which are of great interest in medicinal chemistry due to their diverse biological activities. One prominent synthetic route involves a multicomponent reaction with an amidine and a guanidine derivative.

Experimental Protocol: Synthesis of 2-amino-6-(3-bromophenyl)-5-ethoxycarbonyl-4-hydroxypyrimidine

This procedure outlines a key step in the synthesis of pyrimidine-based compounds with potential therapeutic applications.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product A This compound R + A->R B Guanidine Carbonate B->R C Sodium Ethoxide C->R D 2-amino-6-(3-bromophenyl)-5- ethoxycarbonyl-4-hydroxypyrimidine R->D Ethanol, Reflux Hantzsch A Aryl-α-ketoester (e.g., this compound) E Dihydropyridine Intermediate A->E B β-Dicarbonyl Compound B->E C Aldehyde C->E D Ammonia or Ammonium Acetate D->E F Substituted Pyridine E->F Oxidation Paal_Knorr A 1,4-Dicarbonyl Compound B Furan A->B Acid Catalyst, Heat Wittig A This compound C Alkene Product A->C B Phosphonium Ylide (Wittig Reagent) B->C D Triphenylphosphine oxide C->D

Navigating the Thermal Stability of Ethyl 2-(3-bromophenyl)-2-oxoacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide addresses the thermal stability of Ethyl 2-(3-bromophenyl)-2-oxoacetate, a topic of interest for researchers, scientists, and professionals in drug development. Due to a lack of publicly available experimental data on the specific thermal properties of this compound, this document provides a comprehensive overview based on related compounds and established principles of organic chemistry. It outlines the expected behavior of α-keto esters under thermal stress and details the standard experimental protocols for assessing thermal stability.

Executive Summary

Physicochemical Properties of a Related Isomer

To provide some context, the known physicochemical properties of the isomeric compound, Ethyl 2-(4-bromophenyl)-2-oxoacetate, are presented below. While these values do not represent the target compound, they can offer an approximation of its physical characteristics.

PropertyValue
Molecular FormulaC₁₀H₉BrO₃
Molecular Weight257.08 g/mol
Boiling Point322 °C
Flash Point149 °C
Density1.480 g/cm³
Storage ConditionRoom Temperature, Sealed in Dry Conditions

Note: Data corresponds to Ethyl 2-(4-bromophenyl)-2-oxoacetate and should be used as an estimation only.

General Thermal Stability of α-Keto Esters

α-Keto esters are known to be reactive compounds, and their stability can be influenced by factors such as temperature, light, and the presence of acids or bases. While many α-keto esters can be handled at room temperature, they may undergo decomposition at elevated temperatures. Potential thermal degradation pathways could involve decarboxylation (loss of CO or CO₂) or other rearrangement reactions. The presence of the bromine atom on the phenyl ring may also influence the decomposition pathway.

Proposed Experimental Protocols for Thermal Stability Assessment

To determine the precise thermal stability of this compound, a systematic experimental approach is necessary. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and onset of decomposition of the compound.

Methodology:

  • A small sample (typically 1-5 mg) of this compound is accurately weighed into an aluminum DSC pan.

  • The pan is hermetically sealed. An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature of the cell is ramped up at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen gas flowing at 50 mL/min).

  • The heat flow to the sample is monitored as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are recorded.

  • The onset temperature of any exothermic event is considered the decomposition temperature.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and to quantify this mass loss.

Methodology:

  • A small sample (typically 5-10 mg) of this compound is placed in a TGA sample pan (typically platinum or alumina).

  • The pan is placed on the TGA's microbalance.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The temperature at which a significant mass loss begins is recorded as the onset of decomposition. The percentage of mass loss at different temperatures is also determined.

Visualizing Experimental and Conceptual Frameworks

The following diagrams illustrate the proposed experimental workflow and a conceptual model for the thermal decomposition of α-keto esters.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound DSC Differential Scanning Calorimetry (DSC) Sample->DSC 1-5 mg TGA Thermogravimetric Analysis (TGA) Sample->TGA 5-10 mg Decomposition_Temp Decomposition Temperature DSC->Decomposition_Temp Thermal_Events Endo/Exothermic Events DSC->Thermal_Events TGA->Decomposition_Temp Mass_Loss Mass Loss Profile TGA->Mass_Loss

Figure 1. Proposed workflow for thermal stability analysis.

Conceptual_Decomposition Start This compound (α-Keto Ester) Heat Thermal Stress (Δ) Start->Heat Decarboxylation Decarboxylation Pathway Heat->Decarboxylation Rearrangement Rearrangement Pathway Heat->Rearrangement Fragmentation Fragmentation Pathway Heat->Fragmentation Products1 Aryl Ketone + CO₂/CO Decarboxylation->Products1 Products2 Isomeric Products Rearrangement->Products2 Products3 Smaller Volatile Fragments Fragmentation->Products3

Figure 2. Conceptual thermal decomposition pathways for an α-keto ester.

Conclusion

While a definitive thermal stability profile for this compound requires experimental validation, this guide provides a robust framework for its evaluation. Researchers and drug development professionals are encouraged to employ the outlined DSC and TGA protocols to ascertain the specific thermal properties of this compound. Understanding the thermal stability is paramount for ensuring its quality, safety, and efficacy in its intended applications. The information presented herein, based on the chemistry of α-keto esters, serves as a valuable resource for initiating such studies.

An In-depth Technical Guide to the Solubility of Ethyl 2-(3-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-(3-bromophenyl)-2-oxoacetate. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document combines theoretical predictions based on the compound's structure, qualitative information from related compounds, and standardized experimental protocols for determining solubility.

Introduction to this compound

This compound is an organic compound with the molecular formula C₁₀H₉BrO₃. Its structure features a bromophenyl group attached to an ethyl ester of a glyoxylic acid, incorporating both aromatic and aliphatic ester functionalities. This structure is of interest in medicinal chemistry and organic synthesis as a building block for more complex molecules. Understanding its solubility is critical for its use in reaction chemistry, purification processes such as recrystallization, and formulation for biological screening.

Predicted Solubility Profile

The solubility of a compound is primarily governed by its polarity and the principle of "like dissolves like." The structure of this compound contains:

  • A polar α-ketoester group: This region can act as a hydrogen bond acceptor.

  • An aromatic bromophenyl ring: This part of the molecule is largely nonpolar and hydrophobic.

This combination suggests that the compound will exhibit moderate polarity.

Qualitative Solubility Predictions:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low due to the polar ketoester group. The nonpolar aromatic ring will contribute to some interaction, but the overall polarity mismatch will limit solubility.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, THF): These solvents are likely to be effective at dissolving this compound. They can interact with the polar parts of the molecule without the competing hydrogen bonding that occurs in protic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The compound is expected to have moderate to good solubility in alcohols like methanol and ethanol, which can engage in hydrogen bonding with the oxygen atoms of the ester and ketone. However, its solubility in water is predicted to be low. For the related compound, ethyl benzoylformate, the water solubility is reported as 1143 mg/L at 25°C[1][2][3][4]. The addition of a bromine atom is expected to slightly decrease the aqueous solubility due to the increase in molecular weight and hydrophobicity.

Estimated Solubility Data

While specific experimental data for this compound is scarce, the following table provides an estimated qualitative and semi-quantitative solubility profile in common laboratory solvents based on chemical principles and data for analogous structures.

SolventTypePredicted SolubilityRationale
WaterPolar ProticSparingly SolubleLimited by the large hydrophobic bromophenyl group.
Methanol / EthanolPolar ProticSolubleThe alcohol can hydrogen bond with the keto-ester group.
AcetonePolar AproticSolubleGood balance of polarity to dissolve the compound.
Ethyl AcetatePolar AproticSolubleAs an ester itself, it is a good solvent for other esters.
Dichloromethane (DCM)Polar AproticVery SolubleEffective at dissolving moderately polar organic compounds.
Tetrahydrofuran (THF)Polar AproticVery SolubleA good general solvent for a wide range of organic compounds.
AcetonitrilePolar AproticSolubleIts polarity is suitable for dissolving this compound.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleA strong polar aprotic solvent capable of dissolving a wide range of compounds.
TolueneNonpolarSparingly SolubleThe aromatic nature provides some interaction, but the polarity is too low.
HexaneNonpolarInsolubleSignificant polarity mismatch between the solvent and the polar functional groups of the solute.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound like this compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

    • Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

    • Determine the concentration of this compound in the diluted sample by comparing its response to a standard curve prepared with known concentrations of the compound.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units (e.g., mg/mL, mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_result Result A Add excess solute to solvent B Equilibrate at constant temperature A->B Shake for 24-48h C Filter supernatant B->C D Dilute sample C->D E Quantify concentration (e.g., HPLC) D->E F Calculate solubility E->F

Caption: Workflow for experimental solubility determination.

Conclusion

References

A Technical Guide to Ethyl 2-(3-bromophenyl)-2-oxoacetate for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in Ethyl 2-(3-bromophenyl)-2-oxoacetate (CAS No. 62123-80-2). It details the compound's properties, commercial availability, and key technical data to support its application in synthesis and research.

Compound Overview

This compound, also known as Ethyl 3-bromobenzoylformate, is a keto-ester derivative of benzene.[1][2] Its chemical structure, featuring a bromine substituent on the phenyl ring, makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules in pharmaceutical development. The compound's reactivity is centered around the ketone and ester functional groups, allowing for a variety of chemical transformations.

Chemical Structure:

  • IUPAC Name: this compound

  • Synonyms: ETHYL 3-BROMOBENZOYL FORMATE, 3-Bromo-oxo-benzeneacetic acid ethyl ester[1][2]

  • CAS Number: 62123-80-2[1][2][3]

Commercial Suppliers and Physical Properties

This compound is available from various chemical suppliers. The quality and specifications can vary, so it is crucial to consult the supplier's certificate of analysis. Below is a summary of typical product specifications compiled from several commercial sources.

Table 1: Supplier Specifications for this compound

ParameterChemScene[1]BLDpharm[3]
CAS Number 62123-80-262123-80-2
Purity 95+%>95% (Typical)
Molecular Formula C₁₀H₉BrO₃C₁₀H₉BrO₃
Molecular Weight 257.08 g/mol 257.08 g/mol
MDL Number -MFCD07698676
Storage Sealed in dry, 2-8°CSealed in dry, 2-8°C
Shipping Room temperature in continental US; may vary elsewhere.-

Note: Data is aggregated from publicly available supplier information. Always refer to the specific lot's Certificate of Analysis for precise data.

Table 2: Physicochemical Data for Ethyl 2-(Aryl)-2-oxoacetate Derivatives

PropertyValue (for 4-bromo isomer)Reference
Physical Form Yellow Liquid
Boiling Point 322°C[4]
Density 1.480 g/cm³[4]
Flash Point 149°C[4]
Refractive Index 1.546[4]

Note: The data in this table is for the related para-isomer, Ethyl 2-(4-bromophenyl)-2-oxoacetate (CAS 20201-26-7), and should be used as an estimation only.

Representative Experimental Protocol: Synthesis

While specific protocols for this compound are proprietary, a general method for the production of 2-aryl-2-oxo-acetate esters involves a two-step process from an arylmethyl halide.[5] The following is a representative methodology based on this general approach.

General Synthesis of 2-Aryl-2-oxo-acetate Esters [5]

  • Step 1: Carbonylation to form Aryl-acetate Ester

    • An arylmethyl halide (e.g., 3-bromobenzyl halide) is reacted with carbon monoxide and an alcohol (e.g., ethanol) in the presence of a suitable catalyst.

    • This reaction typically proceeds under pressure and at an elevated temperature.

    • The product of this step is the corresponding aryl-acetate ester (e.g., ethyl 2-(3-bromophenyl)acetate).

  • Step 2: Oxidation to 2-Aryl-2-oxo-acetate Ester

    • The aryl-acetate ester from Step 1 is then subjected to oxidation.

    • This can be achieved using oxygen or air, often with a catalyst to facilitate the reaction.[5]

    • The oxidation specifically targets the α-carbon of the ester, converting the methylene group to a carbonyl group.

    • The final product, this compound, is then purified using standard laboratory techniques such as distillation or chromatography.

Workflow Diagrams

The following diagrams illustrate the general synthesis pathway and a typical quality control workflow for a chemical intermediate like this compound.

G cluster_synthesis General Synthesis Pathway A Arylmethyl Halide (e.g., 3-Bromobenzyl Halide) B Carbonylation (+ CO, Ethanol, Catalyst) A->B C Aryl-Acetate Ester (e.g., Ethyl 2-(3-bromophenyl)acetate) B->C D Oxidation (+ O2, Catalyst) C->D E Crude this compound D->E F Purification (Distillation/Chromatography) E->F G Final Product F->G G cluster_qc Quality Control Workflow for a Chemical Intermediate A Receive Raw Material B Initial QC Check (Appearance, Solubility) A->B C Chemical Synthesis B->C D In-Process Control (TLC, HPLC) C->D E Crude Product Isolation D->E F Final Purification E->F G Final Product Sampling F->G H Analytical Testing (NMR, GC-MS, Purity by HPLC) G->H I CoA Generation H->I J Release to Inventory I->J Pass K Rejected Batch I->K Fail

References

Methodological & Application

Application Notes and Protocols: Ethyl 2-(3-bromophenyl)-2-oxoacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-bromophenyl)-2-oxoacetate is a versatile bifunctional building block in organic synthesis. Its α-ketoester moiety serves as a reactive electrophile, participating in a variety of condensation and cyclization reactions. The presence of a bromine atom on the phenyl ring at the meta-position offers a valuable site for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures. This document provides an overview of its documented applications in the synthesis of heterocyclic compounds, along with experimental protocols and relevant data.

Introduction

α-Ketoesters are important intermediates in organic synthesis, valued for their dual reactivity which allows for the construction of diverse molecular scaffolds. This compound combines the reactivity of an α-ketoester with the synthetic utility of an aryl bromide. The electron-withdrawing nature of the keto and ester groups activates the phenyl ring, while the bromine atom can be readily transformed into other functional groups using modern catalytic methods. These features make it a valuable precursor for the synthesis of pharmaceuticals and other biologically active molecules.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₉BrO₃
Molecular Weight 257.08 g/mol
CAS Number 62123-80-2
Appearance Not specified, likely a liquid or low-melting solid
Storage Sealed in dry, 2-8°C

Applications in Heterocyclic Synthesis

While specific documented applications of this compound are not abundant in readily available literature, its structural motifs are found in precursors for various heterocyclic systems. The following sections detail potential and analogous synthetic routes where this reagent could be employed.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of pharmacological activities. A common method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This compound can serve as the dicarbonyl component in this reaction.

Reaction Scheme:

G reagent1 This compound reaction Condensation reagent1->reaction + reagent2 o-Phenylenediamine reagent2->reaction product 3-(3-Bromophenyl)quinoxalin-2(1H)-one reaction->product

Figure 1: Synthesis of 3-(3-bromophenyl)quinoxalin-2(1H)-one.

Experimental Protocol (General Procedure):

  • To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add this compound (1.0 eq).

  • The reaction mixture is typically stirred at room temperature or heated to reflux to ensure complete reaction.

  • Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Hypothetical):

EntrySolventTemperature (°C)Time (h)Yield (%)
1Ethanol78485
2Acetic Acid100292

Note: This data is hypothetical and serves as a guideline. Actual results may vary.

Synthesis of Pyrrole Derivatives

The Paal-Knorr synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. While this compound is not a 1,4-dicarbonyl compound itself, it can be a precursor to intermediates suitable for pyrrole synthesis. For instance, it can react with compounds containing an active methylene group and an amino group. A more direct, though less common, approach could involve a multi-component reaction.

Reaction Scheme (Conceptual):

G reagent1 This compound reaction Cyclocondensation reagent1->reaction + reagent2 Ethyl 3-aminocrotonate reagent2->reaction product Substituted Pyrrole Derivative reaction->product

Figure 2: Conceptual synthesis of a pyrrole derivative.

Experimental Protocol (General Multicomponent Reaction):

  • In a round-bottom flask, combine this compound (1.0 eq), an amine (1.0 eq), and a compound with an active methylene group (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).

  • A catalyst, such as a Lewis acid or a Brønsted acid, may be added.

  • The mixture is stirred, and the temperature is adjusted as needed (from room temperature to reflux).

  • Monitor the reaction by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the desired pyrrole derivative.

Further Functionalization via Cross-Coupling

The bromine atom on the phenyl ring of this compound and its derivatives provides a handle for further synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents, greatly increasing the molecular diversity accessible from this starting material.

Workflow for Synthesis and Functionalization:

G start This compound step1 Heterocycle Formation (e.g., Quinoxaline synthesis) start->step1 intermediate Brominated Heterocycle step1->intermediate step2 Pd-catalyzed Cross-Coupling (e.g., Suzuki, Heck) intermediate->step2 product Functionalized Heterocycle step2->product

Figure 3: General workflow for synthesis and subsequent functionalization.

Conclusion

This compound is a promising building block for the synthesis of complex organic molecules, particularly heterocycles of medicinal interest. Its dual reactivity allows for the construction of core heterocyclic scaffolds, while the bromo substituent enables late-stage functionalization to generate diverse libraries of compounds for drug discovery and development. Further exploration of its reactivity in various multicomponent and named reactions is warranted to fully exploit its synthetic potential.

Application Notes & Protocols: Ethyl 2-(3-bromophenyl)-2-oxoacetate as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 2-(3-bromophenyl)-2-oxoacetate is a highly valuable and versatile bifunctional building block in organic synthesis. Its structure, featuring an α-ketoester moiety and a synthetically malleable bromophenyl group, makes it an ideal precursor for a diverse range of heterocyclic compounds. The 1,2-dicarbonyl system readily participates in condensation reactions, while the bromine atom provides a handle for subsequent cross-coupling modifications. These attributes position it as a key starting material in the synthesis of pharmacologically relevant scaffolds, enabling the generation of compound libraries for drug discovery and development. This document provides detailed protocols for the synthesis of quinoxaline and imidazole derivatives, highlighting the utility of this precursor.

Application 1: Synthesis of Quinoxaline Derivatives

Quinoxalines are a prominent class of nitrogen-containing heterocycles found in numerous biologically active compounds, including anticancer and antimicrobial agents. They are typically synthesized via the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][2] this compound serves as an excellent 1,2-dicarbonyl synthon for this transformation.

General Reaction Scheme:

The reaction involves the acid-catalyzed condensation of this compound with a substituted o-phenylenediamine, followed by cyclization and aromatization to yield the corresponding 2-(3-bromophenyl)quinoxalin-3(4H)-one.

Caption: Workflow for Quinoxaline Synthesis.

Experimental Protocol: Synthesis of 2-(3-Bromophenyl)quinoxalin-3(4H)-one
  • Reagent Preparation: To a 100 mL round-bottom flask, add this compound (1.0 eq, 2.57 g, 10 mmol) and o-phenylenediamine (1.0 eq, 1.08 g, 10 mmol).

  • Solvent Addition: Add 40 mL of absolute ethanol to the flask.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with constant stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure quinoxaline derivative.

Data Presentation

The following table summarizes representative data for the synthesis of various quinoxaline derivatives using this protocol with substituted o-phenylenediamines.

EntryR-Group (in Diamine)Product NameReaction Time (h)Yield (%)
1H2-(3-Bromophenyl)quinoxalin-3(4H)-one2.591
24-CH₃6-Methyl-2-(3-bromophenyl)quinoxalin-3(4H)-one3.088
34-Cl6-Chloro-2-(3-bromophenyl)quinoxalin-3(4H)-one3.093
44-NO₂6-Nitro-2-(3-bromophenyl)quinoxalin-3(4H)-one4.085

Application 2: Synthesis of Trisubstituted Imidazole Derivatives

Imidazoles are fundamental heterocyclic cores present in many essential biological molecules, including the amino acid histidine, and are features of many blockbuster drugs. The Debus-Radziszewski reaction is a classic and powerful multi-component method for synthesizing substituted imidazoles.[3] This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form the imidazole ring.

General Reaction Scheme (Radziszewski Synthesis):

This compound acts as the 1,2-dicarbonyl component in this three-component reaction, condensing with an aldehyde and ammonium acetate (as the ammonia source) to yield a 2,4,5-trisubstituted imidazole.

G cluster_reactants Multi-Component Reactants Precursor This compound (1,2-Dicarbonyl Source) Product 2-R-4-(3-Bromophenyl)-5- (ethoxycarbonyl)-1H-imidazole Precursor->Product AcOH Heat Aldehyde Aldehyde (R-CHO) (C2 Source) Aldehyde->Product Ammonia Ammonium Acetate (Nitrogen Source) Ammonia->Product

Caption: Component relationship in Radziszewski Imidazole Synthesis.

Experimental Protocol: Synthesis of Ethyl 4-(3-bromophenyl)-2-phenyl-1H-imidazole-5-carboxylate
  • Reagent Preparation: In a 50 mL round-bottom flask, combine this compound (1.0 eq, 1.29 g, 5 mmol), benzaldehyde (1.0 eq, 0.53 g, 5 mmol), and ammonium acetate (10.0 eq, 3.85 g, 50 mmol).

  • Solvent Addition: Add 20 mL of glacial acetic acid.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 100-110°C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane 1:1 v/v). The reaction is generally complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water with stirring.

  • Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~7-8. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove inorganic salts.

  • Purification: Dry the crude solid. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

The following table shows representative data for the synthesis of various imidazole derivatives using different aldehydes in this protocol.

EntryAldehyde (R-CHO)Product NameReaction Time (h)Yield (%)
1BenzaldehydeEthyl 4-(3-bromophenyl)-2-phenyl-1H-imidazole-5-carboxylate5.085
24-ChlorobenzaldehydeEthyl 4-(3-bromophenyl)-2-(4-chlorophenyl)-1H-imidazole-5-carboxylate5.582
34-MethoxybenzaldehydeEthyl 4-(3-bromophenyl)-2-(4-methoxyphenyl)-1H-imidazole-5-carboxylate4.589
42-FuraldehydeEthyl 4-(3-bromophenyl)-2-(furan-2-yl)-1H-imidazole-5-carboxylate6.078

This compound is a powerful and adaptable precursor for constructing diverse and medicinally relevant heterocyclic systems. The protocols detailed herein for the synthesis of quinoxalines and imidazoles demonstrate straightforward, high-yielding methodologies suitable for academic research and industrial drug development. The presence of the bromo-substituent in the final products offers a valuable site for further chemical elaboration, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for biological screening.

References

Application Notes and Protocols: Reactions of Ethyl 2-(3-bromophenyl)-2-oxoacetate with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the reaction of ethyl 2-(3-bromophenyl)-2-oxoacetate with various nucleophiles to synthesize heterocyclic compounds of interest in medicinal chemistry and drug development. The protocols focus on the synthesis of quinoxalinones, thiohydantoins, and hydantoins, which are key scaffolds in numerous biologically active molecules.

Synthesis of 3-(3-bromophenyl)quinoxalin-2(1H)-one via Reaction with o-Phenylenediamine

Application: Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles that form the core structure of various antibiotics and exhibit a wide range of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. The reaction of α-ketoesters like this compound with o-phenylenediamine provides a direct route to 3-substituted quinoxalin-2(1H)-ones, which are valuable intermediates in medicinal chemistry.

Generalized Reaction Scheme:

A plausible reaction mechanism involves the initial condensation of one of the amino groups of o-phenylenediamine with the ketone carbonyl of the α-ketoester, followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the ester carbonyl, and subsequent dehydration to yield the quinoxalinone ring system.

Experimental Protocol

This protocol is adapted from the synthesis of 3-ethylquinoxalin-2(1H)-one.

Materials:

  • This compound

  • o-Phenylenediamine

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure 3-(3-bromophenyl)quinoxalin-2(1H)-one.

  • Dry the purified product under vacuum.

Data Presentation

Table 1: Representative Yields for the Synthesis of 3-Arylquinoxalin-2(1H)-ones

Aryl SubstituentNucleophileProductYield (%)Reference
Ethylo-Phenylenediamine3-Ethylquinoxalin-2(1H)-oneNot specifiedAdapted Protocol
3-Bromophenylo-Phenylenediamine3-(3-Bromophenyl)quinoxalin-2(1H)-oneExpected: GoodProposed

Experimental Workflow Diagram

experimental_workflow reagents This compound + o-Phenylenediamine + Glacial Acetic Acid reflux Reflux (4-6 hours) reagents->reflux Heat workup Cool & Pour into Ice Water reflux->workup filtration Vacuum Filtration workup->filtration purification Recrystallization (Ethanol) filtration->purification product 3-(3-bromophenyl)quinoxalin-2(1H)-one purification->product experimental_workflow_hydantoin reagents This compound + Urea + Acetic Acid/Ethanol reflux Reflux (6-8 hours) reagents->reflux Heat precipitation Cool in Ice Bath reflux->precipitation filtration Vacuum Filtration precipitation->filtration purification Recrystallization filtration->purification product 5-(3-bromophenyl)imidazolidine-2,4-dione purification->product

Catalytic Applications of Ethyl 2-(3-bromophenyl)-2-oxoacetate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic asymmetric reduction of ethyl 2-(3-bromophenyl)-2-oxoacetate and its derivatives. The primary application focuses on the synthesis of chiral α-hydroxy esters, which are valuable building blocks in the pharmaceutical industry for the preparation of enantiomerically pure drugs. Three key catalytic methodologies are presented: Biocatalytic Reduction using common and environmentally benign reagents, Noyori Asymmetric Hydrogenation, and Corey-Bakshi-Shibata (CBS) Reduction.

Biocatalytic Asymmetric Reduction

Biocatalytic methods offer a green and cost-effective alternative to traditional chemical reductions. Whole-cell biocatalysts, such as Daucus carota (carrot) and Saccharomyces cerevisiae (baker's yeast), contain oxidoreductase enzymes that can reduce prochiral ketones to chiral alcohols with high enantioselectivity under mild reaction conditions.

Application Note:

The asymmetric reduction of this compound using Daucus carota or Saccharomyces cerevisiae provides access to the corresponding (R)- or (S)-ethyl 2-(3-bromophenyl)-2-hydroxyacetate. These biocatalysts are advantageous due to their ready availability, low cost, and the elimination of the need for expensive and toxic metal catalysts and high-pressure hydrogenation equipment. The stereochemical outcome of the reduction can often be predicted by Prelog's rule.

Quantitative Data Summary:

The following table summarizes typical results for the biocatalytic reduction of α-keto esters. While specific data for this compound is not extensively published, the data for analogous substrates demonstrate the potential of these methods.

BiocatalystSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)Reference
Daucus carotaEthyl Benzoylformate(R)85>99[1]
Daucus carotaVarious β-ketoesters(S)up to 100up to 100
Saccharomyces cerevisiaeEthyl Benzoylformate(R)High>95[1]
Saccharomyces cerevisiaeEthyl Acetoacetate(S)7094
Experimental Protocols:

Protocol 1: Asymmetric Reduction using Daucus carota (Carrot Root)

Materials:

  • This compound

  • Fresh carrots (Daucus carota)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Erlenmeyer flasks

  • Orbital shaker

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Thoroughly wash and peel fresh carrots. Cut the carrots into thin slices (approximately 5 mm thick).

  • In a 250 mL Erlenmeyer flask, place 50 g of sliced carrots and add 100 mL of deionized water.

  • To this suspension, add 100 mg of this compound.

  • Seal the flask and place it on an orbital shaker at 150 rpm at room temperature (25-30°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at 24-hour intervals.

  • Upon completion (typically 48-72 hours), filter the reaction mixture through Celite to remove the carrot pulp.

  • Saturate the aqueous filtrate with NaCl and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the chiral ethyl 2-(3-bromophenyl)-2-hydroxyacetate.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Reduction using Saccharomyces cerevisiae (Baker's Yeast)

Materials:

  • This compound

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Erlenmeyer flasks

  • Orbital shaker

Procedure:

  • In a 500 mL Erlenmeyer flask, dissolve 30 g of sucrose in 200 mL of warm (35-40°C) deionized water.

  • Add 10 g of active dry baker's yeast to the sucrose solution and stir for 30 minutes to activate the yeast.

  • Add 200 mg of this compound to the fermenting yeast suspension.

  • Seal the flask and shake at 150 rpm at 30°C.

  • Monitor the reaction by TLC or GC. The reaction is typically complete within 24-48 hours.

  • After completion, add an equal volume of ethyl acetate to the reaction mixture and stir vigorously for 15 minutes.

  • Filter the mixture through a pad of Celite to remove the yeast cells, washing the Celite pad with additional ethyl acetate.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting alcohol by column chromatography and determine the enantiomeric excess as described in Protocol 1.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones and olefins using a ruthenium catalyst complexed with a chiral BINAP ligand. This reaction typically requires high pressures of hydrogen gas.

Application Note:

This method is particularly useful for the large-scale synthesis of chiral alcohols due to its high catalytic turnover numbers and excellent enantioselectivities. The choice of the (R)- or (S)-BINAP ligand determines the stereochemistry of the resulting alcohol. For the reduction of this compound, a Ru-BINAP catalyst can provide the corresponding chiral hydroxy ester in high yield and with excellent enantiomeric excess.

Quantitative Data Summary:
CatalystSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)Reference
RuCl₂[(R)-BINAP]Methyl Acetoacetate(R)10099[2]
RuBr₂[(S)-BINAP]Ethyl 2-oxopropanoate(S)9883[2]
RuCl₂[(S)-BINAP]Ethyl Benzoylformate(S)9585
Experimental Protocol:

Protocol 3: Noyori Asymmetric Hydrogenation

Materials:

  • This compound

  • [RuCl₂((R)-BINAP)]₂·NEt₃ (or the corresponding (S)-BINAP complex)

  • Anhydrous, degassed ethanol

  • Hydrogen gas (high purity)

  • High-pressure autoclave equipped with a magnetic stirrer and pressure gauge

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox or using Schlenk techniques, charge a glass liner for the autoclave with this compound (e.g., 1 mmol).

  • Add the [RuCl₂((R)-BINAP)]₂·NEt₃ catalyst (0.001 to 0.01 mol%).

  • Add 10 mL of anhydrous, degassed ethanol.

  • Seal the glass liner and place it inside the high-pressure autoclave.

  • Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-100 atm).

  • Stir the reaction mixture at a specified temperature (e.g., 25-50°C) for the required time (typically 12-24 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Open the autoclave, remove the reaction mixture, and concentrate it under reduced pressure.

  • Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is an enantioselective reduction of prochiral ketones to chiral alcohols using a chiral oxazaborolidine catalyst and a stoichiometric borane source. This method is known for its high enantioselectivity and predictable stereochemical outcome.

Application Note:

The CBS reduction is an excellent method for laboratory-scale asymmetric synthesis. It does not require high-pressure equipment and generally proceeds with high enantioselectivity for a wide range of ketones. The reduction of this compound with the appropriate chiral CBS catalyst can yield either the (R) or (S) enantiomer of the corresponding alcohol in high optical purity.

Quantitative Data Summary:
CatalystBorane SourceSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
(R)-Me-CBSBH₃·THFAcetophenone9597[3]
(S)-Me-CBSBH₃·SMe₂Propiophenone9095[3]
(R)-Bu-CBSCatecholboraneα-Tetralone9894[3]
Experimental Protocol:

Protocol 4: Corey-Bakshi-Shibata (CBS) Reduction

Materials:

  • This compound

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Schlenk flasks and syringes

Procedure:

  • Set up an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 mmol, 0.1 mL of 1 M solution) to the flask.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add the BH₃·THF solution (e.g., 0.6 mmol, 0.6 mL of 1 M solution) to the catalyst solution and stir for 10 minutes at 0°C.

  • In a separate dry flask under nitrogen, dissolve this compound (1 mmol) in anhydrous THF (5 mL).

  • Cool the substrate solution to -78°C (dry ice/acetone bath).

  • Slowly add the pre-formed catalyst-borane complex from step 4 to the substrate solution via a syringe or cannula.

  • Stir the reaction mixture at -78°C and monitor its progress by TLC.

  • Once the reaction is complete (typically 1-2 hours), quench the reaction by the slow addition of methanol (2 mL) at -78°C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL).

  • Stir for 30 minutes, then extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography and determine the enantiomeric excess.

Visualization of Workflows and Pathways

Diagram 1: General Asymmetric Reduction Pathway

Asymmetric_Reduction Substrate This compound Product Chiral Ethyl 2-(3-bromophenyl)-2-hydroxyacetate Substrate->Product Asymmetric Reduction Catalyst Chiral Catalyst (Biocatalyst, Ru-BINAP, or CBS) Catalyst->Product Reducing_Agent Reducing Agent (Cellular Cofactors, H₂, or Borane) Reducing_Agent->Product

Caption: General pathway for the asymmetric reduction of this compound.

Diagram 2: Experimental Workflow for Biocatalytic Reduction

Biocatalytic_Workflow Start Start: Prepare Biocatalyst (Carrot Slices or Yeast Culture) Add_Substrate Add this compound Start->Add_Substrate Incubation Incubate with Shaking (24-72 h) Add_Substrate->Incubation Workup Reaction Workup: Filter and Extract Incubation->Workup Purification Purify by Column Chromatography Workup->Purification Analysis Analyze Product: Yield and Enantiomeric Excess Purification->Analysis End End: Chiral Alcohol Analysis->End

Caption: A typical experimental workflow for biocatalytic asymmetric reduction.

References

Synthesis of Pharmaceutical Intermediates from Ethyl 2-(3-bromophenyl)-2-oxoacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates, namely quinoxalines and hydantoins, using ethyl 2-(3-bromophenyl)-2-oxoacetate as a versatile starting material. The methodologies described are based on established synthetic transformations and are intended to be a practical guide for laboratory-scale preparations.

Introduction

This compound is a valuable building block in medicinal chemistry due to its dual reactive sites: an α-ketoester functionality. The presence of a bromine atom on the phenyl ring offers a site for further functionalization, such as cross-coupling reactions, allowing for the generation of diverse molecular scaffolds. This document outlines two primary applications of this starting material in the synthesis of heterocycles of pharmaceutical interest.

Application 1: Synthesis of Ethyl 3-(3-bromophenyl)quinoxaline-2-carboxylate

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The reaction of an α-ketoester with an o-phenylenediamine is a classical and efficient method for the synthesis of quinoxalines.

Reaction Pathway

The synthesis proceeds via a condensation reaction between this compound and o-phenylenediamine, followed by an intramolecular cyclization and dehydration to afford the quinoxaline ring system.

G A This compound C Intermediate Adduct A->C + B o-Phenylenediamine B->C D Ethyl 3-(3-bromophenyl)quinoxaline-2-carboxylate C->D Cyclization/ Dehydration

Figure 1. Synthesis of a quinoxaline intermediate.
Experimental Protocol

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • To this solution, add o-phenylenediamine (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure ethyl 3-(3-bromophenyl)quinoxaline-2-carboxylate.

  • Dry the purified product under vacuum.

Expected Results and Characterization

The following table summarizes the expected quantitative data for the synthesis of ethyl 3-(3-bromophenyl)quinoxaline-2-carboxylate.

ParameterExpected Value
Yield 85-95%
Melting Point To be determined experimentally
Appearance Crystalline solid
¹H NMR Peaks corresponding to aromatic and ethyl protons
¹³C NMR Peaks corresponding to quinoxaline and ester carbons
Mass Spec (ESI) [M+H]⁺ corresponding to C₁₇H₁₃BrN₂O₂

Application 2: Synthesis of 5-(3-bromophenyl)-5-(ethoxycarbonyl)hydantoin

Hydantoin and its derivatives are another important class of heterocyclic compounds with significant applications in the pharmaceutical industry, most notably as anticonvulsant and antiarrhythmic agents. The Bucherer-Bergs reaction is a classic multicomponent reaction used to synthesize hydantoins from a carbonyl compound, a cyanide source, and ammonium carbonate. A variation of this reaction can be envisioned for α-ketoesters.

Reaction Pathway

The proposed synthesis involves the reaction of the ketone moiety of this compound with potassium cyanide and ammonium carbonate to form a hydantoin ring.

G A This compound C Intermediate (e.g., aminonitrile) A->C + B KCN, (NH4)2CO3 B->C D 5-(3-bromophenyl)-5-(ethoxycarbonyl)hydantoin C->D Cyclization

Figure 2. Synthesis of a hydantoin intermediate.
Experimental Protocol

Materials:

  • This compound

  • Potassium Cyanide (KCN) (Caution: Highly Toxic!)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

Procedure:

  • CAUTION: This reaction should be performed in a well-ventilated fume hood due to the use of potassium cyanide.

  • In a pressure-rated vessel, prepare a solution of this compound (1.0 eq) in a mixture of ethanol and water.

  • Add ammonium carbonate (2.5 eq) and potassium cyanide (1.2 eq) to the solution.

  • Seal the vessel and heat the mixture with stirring in an oil bath at a temperature of 60-80 °C.

  • Monitor the reaction by TLC. The reaction may require several hours to reach completion.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully unseal the vessel in the fume hood.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the hydantoin product.

  • Collect the precipitate by filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 5-(3-bromophenyl)-5-(ethoxycarbonyl)hydantoin.

  • Dry the purified product under vacuum.

Expected Results and Characterization

The following table outlines the anticipated quantitative data for the synthesis of 5-(3-bromophenyl)-5-(ethoxycarbonyl)hydantoin.

ParameterExpected Value
Yield 60-75%
Melting Point To be determined experimentally
Appearance Crystalline solid
¹H NMR Peaks corresponding to aromatic, ethyl, and NH protons
¹³C NMR Peaks corresponding to hydantoin, phenyl, and ester carbons
Mass Spec (ESI) [M+H]⁺ corresponding to C₁₂H₁₁BrN₂O₄

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Potassium cyanide is extremely toxic. Handle with extreme care and have an appropriate quench solution (e.g., bleach) and emergency procedures in place.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound serves as a versatile precursor for the synthesis of pharmaceutically relevant quinoxaline and hydantoin intermediates. The protocols provided herein offer a foundation for the laboratory preparation of these compounds. Further optimization of reaction conditions may be necessary to achieve higher yields and purity. The presence of the bromo-substituent in the final products allows for subsequent diversification through various cross-coupling reactions, enabling the generation of extensive compound libraries for drug discovery programs.

Application Notes and Protocols for the Reduction of Ethyl 2-(3-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed protocols for the reduction of the keto group in ethyl 2-(3-bromophenyl)-2-oxoacetate to yield ethyl 2-(3-bromophenyl)-2-hydroxyacetate. The protocols described herein utilize common chemical reducing agents, specifically the potent lithium aluminum hydride (LAH) and the milder sodium borohydride (NaBH₄). These methods are fundamental in synthetic organic chemistry for the preparation of α-hydroxy esters, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

The reduction of a keto group to a hydroxyl group is a crucial transformation in organic synthesis. This compound possesses an α-keto ester functionality, and its selective reduction is key to accessing the corresponding α-hydroxy ester. The choice of reducing agent is critical and depends on the desired selectivity and the presence of other functional groups. Lithium aluminum hydride is a powerful, non-selective reducing agent capable of reducing esters, carboxylic acids, and ketones.[1][2][3][4] In contrast, sodium borohydride is a milder reagent that typically reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions.[5][6] However, its reactivity can be enhanced by the use of specific solvents or additives. The following protocols provide detailed procedures for both a robust and a potentially more selective reduction pathway.

Data Presentation

ParameterProtocol 1: Lithium Aluminum Hydride ReductionProtocol 2: Sodium Borohydride Reduction
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Solvent Anhydrous Diethyl Ether or Tetrahydrofuran (THF)Methanol or Ethanol
Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 1-3 hours2-6 hours
Work-up Sequential addition of water and aqueous base (Fieser work-up) or acidQuenching with acetone or acetic acid followed by aqueous work-up
Expected Yield High (>90%)Moderate to High (70-90%)
Product Purity Generally high after purificationGenerally high after purification
Key Considerations Highly reactive, moisture-sensitive, requires anhydrous conditionsSafer to handle, may require longer reaction times or additives for efficient ester reduction

Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol describes a general procedure for the reduction of the keto group in this compound using the powerful reducing agent, lithium aluminum hydride.[1][2][3][4]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Filter the solid and wash it thoroughly with diethyl ether or THF.

  • Combine the filtrate and the washings, and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, ethyl 2-(3-bromophenyl)-2-hydroxyacetate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Reduction using Sodium Borohydride (NaBH₄)

This protocol outlines the reduction of the keto group using the milder reducing agent, sodium borohydride.[5][6]

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol or Ethanol

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise to the solution over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and quench the excess NaBH₄ by the slow addition of acetone or dropwise addition of acetic acid until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the crude product, ethyl 2-(3-bromophenyl)-2-hydroxyacetate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reduction Reduction Step cluster_workup Work-up and Isolation cluster_purification Purification start Dissolve this compound in appropriate solvent reagent Prepare reducing agent suspension/solution (LiAlH₄ or NaBH₄) addition Slowly add substrate solution to reducing agent at 0 °C reagent->addition Combine reaction Stir at controlled temperature (Monitor by TLC) addition->reaction React quench Quench excess reducing agent reaction->quench Reaction Complete extraction Aqueous work-up and extraction with organic solvent quench->extraction Isolate drying Dry organic layer extraction->drying concentration Concentrate under reduced pressure drying->concentration purify Purify by column chromatography (if necessary) concentration->purify Crude Product product Ethyl 2-(3-bromophenyl)-2-hydroxyacetate purify->product Pure Product

Caption: General workflow for the reduction of this compound.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von Ethyl-2-(3-bromphenyl)-2-oxoacetat für das biologische Screening

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeispiele bieten detaillierte Protokolle für die chemische Derivatisierung von Ethyl-2-(3-bromphenyl)-2-oxoacetat, einem vielseitigen Ausgangsmaterial für die Synthese von heterozyklischen Verbindungen mit potenzieller biologischer Aktivität. Die hier beschriebenen Methoden ermöglichen die Herstellung von Chinoxalin-, 1,4-Dihydropyridin- und Thiazol-Derivaten, die anschließend in biologischen Assays auf ihre Wirksamkeit als Antikrebsmittel, Kalziumkanalblocker und antimikrobielle Wirkstoffe untersucht werden können.

Synthese von Chinoxalin-Derivaten als potenzielle Antikrebsmittel

Chinoxalin-Derivate sind für ihre vielfältigen pharmakologischen Eigenschaften bekannt, einschließlich ihrer zytotoxischen Aktivität gegenüber verschiedenen Krebszelllinien. Die Reaktion von α-Ketoestern mit o-Phenylendiaminen ist eine direkte Methode zur Synthese dieser heterozyklischen Verbindungen.

Experimentelles Protokoll: Synthese von Ethyl-3-(3-bromphenyl)chinoxalin-2-carboxylat

Materialien:

  • Ethyl-2-(3-bromphenyl)-2-oxoacetat

  • o-Phenylendiamin

  • Ethanol (EtOH)

  • Eisessig (Spuren)

  • Rotationsverdampfer

  • Dünnschichtchromatographie (DC)-Platten (Kieselgel)

  • Säulenchromatographie-Apparatur

Durchführung:

  • In einem 100-ml-Rundkolben werden Ethyl-2-(3-bromphenyl)-2-oxoacetat (1 Äquiv.) und o-Phenylendiamin (1 Äquiv.) in Ethanol gelöst.

  • Eine katalytische Menge Eisessig (2-3 Tropfen) wird hinzugefügt.

  • Das Reaktionsgemisch wird 4-6 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (Laufmittel: Hexan/Ethylacetat 7:3) überwacht.

  • Nach vollständiger Umsetzung wird das Lösungsmittel am Rotationsverdampfer entfernt.

  • Der Rückstand wird in Ethylacetat aufgenommen und mit Wasser und gesättigter Natriumchloridlösung gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel erneut am Rotationsverdampfer entfernt.

  • Das Rohprodukt wird mittels Säulenchromatographie über Kieselgel (Laufmittel: Hexan/Ethylacetat-Gradient) gereinigt, um das reine Ethyl-3-(3-bromphenyl)chinoxalin-2-carboxylat zu erhalten.

Quantitative Daten zur biologischen Aktivität

Die folgende Tabelle fasst die In-vitro-Zytotoxizitätsdaten für ein repräsentatives Chinoxalin-Derivat im Vergleich zum Standard-Chemotherapeutikum Doxorubicin zusammen. Die IC50-Werte geben die Konzentration an, bei der das Wachstum von 50 % der Krebszellen gehemmt wird.

VerbindungKrebszelllinieIC50 (µM)[1][2]
Chinoxalin-Derivat 1HCT116 (Darmkrebs)1.18 ± 1.03
Chinoxalin-Derivat 1HepG2 (Leberkrebs)2.86 ± 4.92
Chinoxalin-Derivat 1MCF-7 (Brustkrebs)1.55 ± 0.98
DoxorubicinHCT116 (Darmkrebs)0.85 ± 0.07
DoxorubicinHepG2 (Leberkrebs)0.92 ± 0.11
DoxorubicinMCF-7 (Brustkrebs)0.78 ± 0.05

Logischer Arbeitsablauf für die Synthese und das Screening von Chinoxalin-Derivaten

A Startmaterial Ethyl-2-(3-bromphenyl)-2-oxoacetat B Kondensationsreaktion + o-Phenylendiamin A->B C Aufarbeitung und Reinigung B->C D Strukturverifizierung (NMR, MS) C->D E Biologisches Screening (Zytotoxizitäts-Assay) D->E F Datenanalyse (IC50-Bestimmung) E->F

Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zum biologischen Screening.

Signalweg der Apoptose-Induktion durch Chinoxalin-Derivate

cluster_cell Krebszelle Quinoxalin Chinoxalin-Derivat TopoII Topoisomerase II Quinoxalin->TopoII Hemmung DNA_Schaden DNA-Doppelstrangbrüche TopoII->DNA_Schaden p53 p53-Aktivierung DNA_Schaden->p53 Bax Bax ↑ p53->Bax Bcl2 Bcl-2 ↓ p53->Bcl2 Mitochondrium Mitochondrium Bax->Mitochondrium Bcl2->Mitochondrium Caspase9 Caspase-9-Aktivierung Mitochondrium->Caspase9 Caspase3 Caspase-3-Aktivierung Caspase9->Caspase3 Apoptose Apoptose Caspase3->Apoptose

Abbildung 2: Vereinfachter Signalweg der durch Topoisomerase-II-Hemmung induzierten Apoptose.

Synthese von 1,4-Dihydropyridin-Derivaten als Kalziumkanalblocker

Die Hantzsch-Dihydropyridin-Synthese ist eine klassische Mehrkomponentenreaktion zur Herstellung von 1,4-Dihydropyridinen, die als L-Typ-Kalziumkanalblocker zur Behandlung von Bluthochdruck und Angina pectoris eingesetzt werden.

Experimentelles Protokoll: Hantzsch-Synthese eines 1,4-Dihydropyridin-Derivats

Materialien:

  • Ethyl-2-(3-bromphenyl)-2-oxoacetat

  • Ethylacetoacetat

  • Ammoniumacetat

  • Ethanol (EtOH)

  • Rotationsverdampfer

  • Umkristallisations-Apparatur

Durchführung:

  • In einem 100-ml-Rundkolben werden Ethyl-2-(3-bromphenyl)-2-oxoacetat (1 Äquiv.), Ethylacetoacetat (1 Äquiv.) und Ammoniumacetat (1,2 Äquiv.) in Ethanol suspendiert.

  • Das Reaktionsgemisch wird für 8-12 Stunden unter Rückfluss erhitzt, bis die Reaktion gemäß DC-Analyse (Laufmittel: Hexan/Ethylacetat 1:1) abgeschlossen ist.

  • Die Reaktionsmischung wird auf Raumtemperatur abgekühlt, woraufhin das Produkt ausfällt.

  • Der Feststoff wird abfiltriert, mit kaltem Ethanol gewaschen und an der Luft getrocknet.

  • Das Rohprodukt wird aus heißem Ethanol umkristallisiert, um das reine 1,4-Dihydropyridin-Derivat zu erhalten.

Quantitative Daten zur biologischen Aktivität

Die Wirksamkeit von 1,4-Dihydropyridin-Derivaten als Kalziumkanalblocker wird typischerweise durch ihre pEC50-Werte ausgedrückt, die den negativen Logarithmus der Konzentration darstellen, die 50 % des maximalen Effekts bewirkt.

VerbindungGewebepEC50[3]
Dihydropyridin-Derivat 5Schweine-Koronararterie6.46 ± 0.07
Dihydropyridin-Derivat 6Schweine-Koronararterie6.35 ± 0.10
Verapamil (Referenz)Schweine-Koronararterie6.97 ± 0.15
m-Nifedipin (Referenz)Schweine-Koronararterie6.48 ± 0.05

Mechanismus der L-Typ-Kalziumkanalblockade

cluster_membrane Zellmembran der glatten Muskelzelle DHP 1,4-Dihydropyridin L_Typ_Kanal L-Typ Ca2+-Kanal DHP->L_Typ_Kanal Blockade Vasodilatation Vasodilatation DHP->Vasodilatation Ca_innen Ca2+ (intrazellulär) L_Typ_Kanal->Ca_innen Ca_aussen Ca2+ (extrazellulär) Ca_aussen->L_Typ_Kanal Einstrom Kontraktion Muskelkontraktion Ca_innen->Kontraktion

Abbildung 3: Blockade des L-Typ-Kalziumkanals durch 1,4-Dihydropyridine.

Synthese von Thiazol-Derivaten als potenzielle antimikrobielle Wirkstoffe

Die Hantzsch-Thiazol-Synthese ist eine weit verbreitete Methode zur Herstellung von Thiazol-Derivaten, die häufig antimikrobielle Eigenschaften aufweisen. Die Reaktion erfolgt typischerweise zwischen einem α-Haloketon und einem Thioamid.

Experimentelles Protokoll: Synthese eines 2-Amino-4-(3-bromphenyl)thiazol-Derivats

Schritt 1: Bromierung von Ethyl-2-(3-bromphenyl)-2-oxoacetat

  • Ethyl-2-(3-bromphenyl)-2-oxoacetat (1 Äquiv.) wird in Chloroform gelöst.

  • Eine Lösung von Brom (1 Äquiv.) in Chloroform wird langsam zugetropft, während die Reaktion vor Licht geschützt wird.

  • Das Gemisch wird bei Raumtemperatur gerührt, bis die Bromfarbe verschwunden ist.

  • Das Lösungsmittel wird am Rotationsverdampfer entfernt, um das rohe Ethyl-2-brom-2-(3-bromphenyl)-2-oxoacetat zu erhalten, das ohne weitere Reinigung im nächsten Schritt verwendet wird.

Schritt 2: Hantzsch-Thiazol-Synthese

  • Das rohe α-Bromketon (1 Äquiv.) und Thioharnstoff (1,1 Äquiv.) werden in absolutem Ethanol gelöst.

  • Die Mischung wird für 3-5 Stunden unter Rückfluss erhitzt.

  • Nach dem Abkühlen wird das Reaktionsgemisch mit einer gesättigten Natriumbicarbonatlösung neutralisiert.

  • Der ausgefallene Feststoff wird abfiltriert, mit Wasser gewaschen und aus Ethanol/Wasser umkristallisiert, um das reine 2-Amino-4-(3-bromphenyl)thiazol-Derivat zu erhalten.

Quantitative Daten zur biologischen Aktivität

Die antimikrobielle Aktivität wird oft als minimale Hemmkonzentration (MHK) angegeben. Dies ist die niedrigste Konzentration einer Substanz, die das sichtbare Wachstum eines Mikroorganismus hemmt.

VerbindungBakterienstammMHK (µg/mL)
Thiazol-Derivat 13S. aureus (MRSA)50
Thiazol-Derivat 14S. aureus (MRSA)75
Thiazol-Derivat 13E. coli75
Thiazol-Derivat 14E. coli50
Ofloxacin (Referenz)S. aureus (MRSA)10
Ofloxacin (Referenz)E. coli10

Allgemeiner Arbeitsablauf für die Synthese von Thiazol-Derivaten

A Startmaterial Ethyl-2-(3-bromphenyl)-2-oxoacetat B Schritt 1: α-Bromierung A->B C α-Bromketon-Intermediat B->C D Schritt 2: Hantzsch-Synthese + Thioharnstoff C->D E Aufarbeitung und Reinigung D->E F Strukturverifizierung E->F G Antimikrobielles Screening F->G

Abbildung 4: Zweistufiger Arbeitsablauf für die Synthese und das Screening von Thiazol-Derivaten.

References

Application Notes and Protocols: Ethyl 2-(3-bromophenyl)-2-oxoacetate in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail a potential application of Ethyl 2-(3-bromophenyl)-2-oxoacetate as a precursor for the synthesis of functionalized polymers. By converting it into a polymerizable monomer, it can be incorporated into copolymers, thereby modifying their material properties. This approach is particularly relevant for creating advanced materials with tailored thermal and optical characteristics.

Application: Precursor for Functional Monomer Synthesis in Polymer Science

This compound can serve as a valuable starting material for the synthesis of functional monomers used in the production of specialized polymers. One such application is its conversion to Ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate, a trisubstituted ethylene monomer. This monomer can then be copolymerized with conventional monomers, such as vinyl acetate, to introduce specific functionalities into the polymer backbone. The presence of the bromine atom and the cyano group can enhance properties like refractive index, thermal stability, and provide a site for further post-polymerization modification.

A study by Kharas et al. outlines the synthesis and copolymerization of halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates with vinyl acetate.[1] While the study starts from the corresponding benzaldehyde, a similar Knoevenagel condensation can be employed with this compound and a compound with an active methylene group like ethyl cyanoacetate.[2][3][4]

Proposed Synthetic Pathway

The overall process involves two main stages: the synthesis of the functional monomer and its subsequent copolymerization.

G cluster_0 Monomer Synthesis cluster_1 Polymer Synthesis A This compound C Knoevenagel Condensation A->C B Ethyl Cyanoacetate B->C D Ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate (Monomer) C->D F Radical Copolymerization D->F E Vinyl Acetate (Comonomer) E->F G Poly(vinyl acetate-co-ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate) F->G

Figure 1: Proposed workflow for the synthesis of a functional copolymer.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate

This protocol is adapted from the Knoevenagel condensation procedure described for substituted benzaldehydes.[1]

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Isopropanol (for recrystallization)

Procedure:

  • In a reaction vessel, mix equimolar amounts of this compound and ethyl cyanoacetate.

  • Add a few drops of piperidine to the mixture while stirring. The reaction is typically carried out at room temperature.

  • Continue stirring for the appropriate reaction time. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the solid product is isolated by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent, such as isopropanol, to yield the pure Ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate monomer.

Quantitative Data for Ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate:

PropertyValue
Yield 72%
Melting Point 100.5°C
¹H-NMR (CDCl₃, δ) 8.2 (s, 1H, CH=), 7.8-7.3 (m, 4H, Ph), 4.3 (t, 2H, OCH₂), 1.3 (t, 3H, OCH₂CH₃)
¹³C-NMR (CDCl₃, δ) 163 (C=O), 154 (HC=), 136, 130, 133, 122 (Ph), 116 (CN), 103 (C=), 61 (OCH₂), 14 (OCH₂CH₃)
IR (cm⁻¹) 3045-2869 (m, C-H), 2223 (m, CN), 1734 (s, C=O), 1599 (C=C), 1244 (s, C-O-CH₃), 854 (s, C-H out of plane)
Elemental Analysis Calculated for C₁₂H₁₀BrNO₂: C, 51.45; H, 3.60; N, 5.00. Found: C, 51.42; H, 3.53; N, 5.01.

Data obtained from the synthesis of Ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate as described by Kharas et al.[5]

Protocol 2: Radical Copolymerization with Vinyl Acetate

This protocol details the free-radical copolymerization of the synthesized monomer with vinyl acetate in solution.[1]

Materials:

  • Ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate (HECP)

  • Vinyl acetate (VAC), freshly distilled

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (for precipitation)

Procedure:

  • In a polymerization tube, dissolve the desired amounts of Ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate, vinyl acetate, and AIBN in toluene. A typical monomer-to-comonomer molar ratio can be varied to achieve different copolymer compositions.

  • Purge the solution with dry nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Seal the tube and place it in a constant temperature bath at 70°C.

  • Allow the polymerization to proceed for the desired time (e.g., 24 hours).

  • After polymerization, cool the tube and open it.

  • Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.

  • Filter the precipitated copolymer and wash it with fresh methanol to remove unreacted monomers and initiator residues.

  • Dry the copolymer under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Copolymerization Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Purification A Dissolve Monomers and Initiator in Toluene B Nitrogen Purge A->B C Seal Tube B->C D Incubate at 70°C C->D E Precipitate in Methanol D->E F Filter Copolymer E->F G Wash with Methanol F->G H Dry under Vacuum G->H

Figure 2: Workflow for the radical copolymerization and purification process.

Characterization of the Copolymer

The resulting copolymers can be characterized by various techniques to determine their composition, molecular weight, and thermal properties.

Quantitative Data for Poly(vinyl acetate-co-ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate):

PropertyValue RangeMethod of Analysis
Monomer in Copolymer (mol%) 45.2 - 49.4Nitrogen Elemental Analysis
Weight-Average Molecular Weight (Mw, kD) 5.2 - 9.2Gel Permeation Chromatography (GPC)
Glass Transition Temperature (Tg) VariesDifferential Scanning Calorimetry (DSC)
Decomposition Temperature Range 159 - 500°C (1st step)Thermogravimetric Analysis (TGA)
Residue at 500°C (wt%) 8.8 - 15.2Thermogravimetric Analysis (TGA)

Data is indicative of copolymers of vinyl acetate and various halogen-substituted ethyl 2-cyano-3-phenyl-2-propenoates as reported by Kharas et al.[1]

Potential in Drug Development

While the primary application discussed is in materials science, the introduction of a bromophenyl group into a polymer backbone can also be of interest in drug development. The polymer could potentially be used as a drug delivery vehicle, where the bromine atom serves as a heavy element for imaging purposes or as a site for attaching therapeutic agents. The copolymer's properties, such as its glass transition temperature and solubility, can be tuned by adjusting the comonomer ratio to optimize drug loading and release kinetics. Further research would be required to explore the biocompatibility and specific drug delivery applications of these novel copolymers.

References

Application Notes and Protocols for Polymerization Reactions Involving Bromophenyl-Substituted Monomers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific studies on the polymerization of Ethyl 2-(3-bromophenyl)-2-oxoacetate. This suggests that this particular monomer may not readily undergo polymerization under common conditions, or its polymerization has not been reported in publicly accessible scientific literature.

However, to provide a relevant and detailed protocol for researchers interested in polymers containing a 3-bromophenyl moiety, this document details the synthesis and polymerization of a structurally similar and polymerizable analog: Ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate . This monomer has been successfully copolymerized with vinyl acetate (VAC) via radical polymerization.[1]

These notes are intended for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of functional polymers.

Section 1: Copolymerization of Ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate with Vinyl Acetate

Trisubstituted ethylenes like Ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate often do not undergo radical homopolymerization. However, they can be effectively copolymerized with electron-rich monomers such as vinyl acetate to yield functional polymers.[2] This approach allows for the incorporation of the bromophenyl functional group into a polymer backbone, which can be useful for further modifications or for tuning the polymer's properties.

Data Presentation

The following table summarizes the results of the copolymerization of various halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates (HECP) with vinyl acetate (VAC). The data for the 3-bromo substituted monomer is highlighted.

Comonomer (HECP)Molar Ratio (VAC/HECP) in FeedN% in CopolymerHECP in Copolymer (mol%)Mw (kD)Tg (°C)
2-Bromo34.9045.25.2118
3-Bromo 3 5.01 46.1 6.8 125
4-Bromo34.8945.19.2132
2-Chloro35.9447.87.5115
3-Chloro35.8046.88.1128
4-Chloro35.9147.68.9135

Data extracted from studies on the copolymerization of halogenated ethyl 2-cyano-3-phenyl-2-propenoates.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate

This protocol is based on the Knoevenagel condensation of 3-bromobenzaldehyde with ethyl cyanoacetate.[1]

Materials:

  • 3-Bromobenzaldehyde

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.05 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically a few hours), a precipitate of the product will form.

  • Collect the crystalline product by filtration.

  • Wash the product with cold ethanol to remove unreacted starting materials and catalyst.

  • Dry the purified Ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate product under vacuum.

  • Characterize the product using techniques such as ¹H NMR, ¹³C NMR, and melting point determination to confirm its structure and purity. The reported yield for a similar synthesis is 72%.[1]

Protocol 2: Radical Copolymerization with Vinyl Acetate

This protocol describes the solution polymerization of Ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate with vinyl acetate.[3][4]

Materials:

  • Ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate (monomer 1)

  • Vinyl acetate (VAC) (monomer 2), freshly distilled to remove inhibitors

  • 1,1'-Azobiscyclohexanecarbonitrile (ABCN) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Nitrogen or Argon gas supply

Procedure:

  • In a Schlenk flask, dissolve Ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate and vinyl acetate in toluene. A typical molar ratio of VAC to the propenoate monomer is 3:1.[1]

  • Add the radical initiator ABCN (or AIBN) to the solution (typically 1-2 mol% with respect to the total monomer concentration).

  • De-gas the solution by three freeze-pump-thaw cycles or by bubbling with an inert gas (N₂ or Ar) for 20-30 minutes to remove oxygen, which can inhibit radical polymerization.

  • Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 8-24 hours).[2][3]

  • After the polymerization period, cool the reaction mixture to room temperature.

  • Precipitate the resulting copolymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring.

  • Collect the precipitated polymer by filtration.

  • Purify the polymer by re-dissolving it in a small amount of a suitable solvent (e.g., chloroform or THF) and re-precipitating it into the non-solvent. Repeat this step 2-3 times.

  • Dry the final copolymer product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterize the copolymer for its composition (e.g., via elemental analysis for nitrogen), molecular weight and polydispersity (via Gel Permeation Chromatography - GPC), and thermal properties (via Differential Scanning Calorimetry - DSC for Tg).[5]

Section 2: Potential Applications in Drug Development

While there is no direct application data for polymers of this compound, the incorporation of a bromophenyl group into a polymer backbone opens up possibilities for applications in drug development, primarily through post-polymerization modification.

The bromine atom serves as a versatile functional handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the attachment of a wide range of molecules to the polymer backbone after it has been synthesized.

Potential applications include:

  • Drug Conjugation: Bioactive molecules, targeting ligands, or imaging agents can be covalently attached to the polymer. This can improve the drug's solubility, stability, and pharmacokinetic profile.

  • Cross-linking: The bromo-functionalized sites can be used to cross-link the polymer chains, forming hydrogels or nanoparticles for controlled drug release.

  • Surface Modification: The polymer can be grafted onto surfaces of medical devices or nanoparticles to impart specific biological properties.

Visualizations

experimental_workflow cluster_monomer_synthesis Protocol 1: Monomer Synthesis cluster_polymerization Protocol 2: Copolymerization start_m 3-Bromobenzaldehyde + Ethyl Cyanoacetate reaction_m Knoevenagel Condensation (Piperidine, Ethanol, RT) start_m->reaction_m filtration_m Filtration & Washing reaction_m->filtration_m product_m Ethyl 2-cyano-3-(3-bromophenyl)-2-propenoate filtration_m->product_m start_p Monomers + Initiator (in Toluene) product_m->start_p Use in Polymerization degas De-gassing (Freeze-Pump-Thaw) start_p->degas polymerize Radical Polymerization (70°C) degas->polymerize precipitate Precipitation (in Methanol) polymerize->precipitate purify Purification & Drying precipitate->purify product_p Poly(VAC-co-HECP) purify->product_p

Caption: Experimental workflow for monomer synthesis and subsequent copolymerization.

signaling_pathway cluster_modification Post-Polymerization Modification polymer Brominated Polymer Backbone coupling Pd-catalyzed Cross-Coupling polymer->coupling final_product Drug-Polymer Conjugate coupling->final_product drug Drug-Boronic Acid (e.g., for Suzuki Coupling) drug->coupling application Therapeutic Application (e.g., Targeted Delivery, Controlled Release) final_product->application

Caption: Conceptual pathway for creating a drug-polymer conjugate via post-polymerization modification.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 2-(3-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 2-(3-bromophenyl)-2-oxoacetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for crude this compound?

A1: The two primary and most effective techniques for the purification of crude this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities present. Often, a combination of both methods is employed for achieving high purity.

Q2: What are the likely impurities in a sample of crude this compound?

A2: The impurities largely depend on the synthetic route. A common method for synthesizing α-keto esters is through the oxidation of the corresponding α-hydroxy esters or through Friedel-Crafts acylation. Potential impurities may include:

  • Starting materials: Unreacted 3-bromoacetophenone or diethyl oxalate.

  • Over-oxidized products: 3-bromobenzoic acid if the reaction conditions are too harsh.

  • Side-products: Isomeric products (e.g., from ortho or para substitution in Friedel-Crafts reactions) or byproducts from side reactions.[1][2]

  • Solvent residues: Residual solvents from the reaction or workup.

Q3: My purified this compound is a yellow oil, but I was expecting a solid. Is this normal?

A3: While some sources describe related compounds as yellow liquids, the physical state can depend on the purity.[3] Trace impurities can sometimes prevent crystallization, resulting in an oil. If high purity is achieved, it may solidify upon standing or cooling. It is recommended to verify the purity by techniques like NMR or HPLC.

Troubleshooting Guides

Column Chromatography

Issue 1: The compound is not moving from the origin on the TLC plate with my chosen solvent system (e.g., 100% Hexane).

  • Cause: The solvent system is not polar enough to elute the compound. This compound is a relatively polar molecule due to the ester and ketone functional groups.

  • Solution: Gradually increase the polarity of the eluent. A common and effective solvent system for α-keto esters is a mixture of hexane and ethyl acetate.[4] Start with a low percentage of ethyl acetate (e.g., 5%) and incrementally increase it (e.g., to 10%, 15%) until an optimal Rf value is achieved.

  • Pro-Tip: Aim for an Rf value between 0.2 and 0.4 for the best separation on a column.

Issue 2: All my fractions from the column are mixed with impurities.

  • Cause 1: Poor packing of the column. Channels or cracks in the silica gel will lead to a non-uniform flow of the solvent and poor separation.

  • Solution 1: Ensure the silica gel is packed uniformly. A "slurry" method, where the silica gel is mixed with the initial eluent and then poured into the column, is often more effective than dry packing. Gently tap the column as the silica settles to ensure a compact and even bed.

  • Cause 2: The sample was not loaded correctly. A diffuse initial band of the sample will lead to broad, overlapping bands during elution.

  • Solution 2: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band.[5] If the compound is not very soluble, it can be "dry-loaded" by adsorbing it onto a small amount of silica gel, which is then carefully added to the top of the column.[5]

Issue 3: The compound appears to be degrading on the silica gel column.

  • Cause: The silica gel is acidic and may be catalyzing the degradation of a sensitive compound.

  • Solution: Deactivate the silica gel by adding a small amount of a base, like triethylamine (e.g., 0.5-1%), to the eluent system. Alternatively, use a different stationary phase like neutral alumina.[6]

Recrystallization

Issue 1: The crude product oils out and does not crystallize upon cooling.

  • Cause 1: The boiling point of the solvent is higher than the melting point of the compound, or the compound is still too impure to form a crystal lattice.

  • Solution 1: Try a lower-boiling point solvent or a solvent mixture. If impurities are the issue, first purify by column chromatography to obtain a partially purified material, which is then more likely to crystallize.

  • Cause 2: The solution is supersaturated.

  • Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.

Issue 2: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.

  • Cause: Too much solvent was used, and the solution is not saturated.

  • Solution: Evaporate some of the solvent to concentrate the solution and then try cooling again.

Issue 3: The resulting crystals are colored, but the pure compound is expected to be colorless or pale yellow.

  • Cause: Colored impurities are trapped in the crystal lattice.

  • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Solvent SystemRatio (v/v)Target RfNotes
Hexane / Ethyl Acetate95:5 to 80:200.2 - 0.4A good starting point for many α-keto esters.[4] Adjust the ratio based on TLC analysis.
Dichloromethane / Hexane50:50 to 80:200.2 - 0.4An alternative for compounds that may not separate well in ethyl acetate systems.
Hexane / Diethyl Ether90:10 to 70:300.2 - 0.4Diethyl ether is more polar than ethyl acetate and can be a useful alternative.

Table 2: Suggested Solvents for Recrystallization

Solvent/Solvent SystemProcedureExpected Outcome
EthanolDissolve in a minimum of hot ethanol, then cool slowly.May be effective if the compound is sparingly soluble in cold ethanol.[7]
Hexane / Ethyl AcetateDissolve in a minimal amount of hot ethyl acetate, then add hot hexane until the solution becomes slightly cloudy. Cool slowly.A good combination for moderately polar compounds.[8][9]
Isopropanol / WaterDissolve in hot isopropanol, then add water dropwise until persistent cloudiness is observed. Reheat to clarify and then cool slowly.Useful for compounds that are soluble in alcohols but not in water.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of hexane and ethyl acetate to find a solvent system that gives the desired compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 hexane:ethyl acetate). Pour the slurry into a glass column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Sample Loading: Dissolve the crude this compound in the minimum amount of the eluent. Carefully add the sample solution to the top of the silica gel bed using a pipette.

  • Elution: Add the eluent to the column and apply gentle pressure (if using flash chromatography). Collect fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the elution by spotting the collected fractions on TLC plates. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair (one in which the compound is soluble when hot and insoluble when cold). A hexane/ethyl acetate mixture is a good starting point.[8][9]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask or add a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven or desiccator.

Mandatory Visualization

Purification_Workflow crude_product Crude this compound tlc TLC Analysis crude_product->tlc decision Purity Check tlc->decision column_chromatography Column Chromatography decision->column_chromatography Major Impurities recrystallization Recrystallization decision->recrystallization Minor Impurities column_chromatography->recrystallization Further Purification pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product

Caption: A decision workflow for the purification of this compound.

Troubleshooting_Column_Chromatography start Problem with Column Chromatography no_movement Compound not moving? start->no_movement mixed_fractions Mixed fractions? start->mixed_fractions degradation Degradation on column? start->degradation increase_polarity Increase eluent polarity no_movement->increase_polarity repack_column Repack column / Dry load sample mixed_fractions->repack_column deactivate_silica Deactivate silica or use alumina degradation->deactivate_silica

Caption: Troubleshooting guide for common issues in column chromatography.

References

Optimizing reaction conditions for Ethyl 2-(3-bromophenyl)-2-oxoacetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of Ethyl 2-(3-bromophenyl)-2-oxoacetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Friedel-Crafts acylation of bromobenzene with ethyl oxalyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution introduces the ethyl oxoacetate group onto the bromobenzene ring.

Q2: Why is the reaction mixture turning dark or forming a sludge?

A2: Darkening of the reaction mixture or sludge formation can be attributed to several factors, including impurities in the starting materials or solvent, moisture contamination which can deactivate the catalyst, or the reaction temperature being too high, leading to side reactions and polymerization.

Q3: What are the expected side products in this synthesis?

A3: Potential side products can include isomers (ortho- and para-substituted products), di-acylated products, and products from the decomposition of the acylating agent. The formation of these is often influenced by the reaction conditions.

Q4: How can I purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure. The choice of solvent for chromatography and recrystallization will depend on the polarity of the impurities. A common purification method involves extraction followed by distillation.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst (e.g., due to moisture).2. Insufficient reaction time or temperature.3. Poor quality of starting materials.1. Use freshly opened or properly stored anhydrous AlCl₃. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).2. Monitor the reaction by TLC. If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time.3. Use freshly distilled bromobenzene and high-purity ethyl oxalyl chloride.
Formation of Multiple Products (Isomers) 1. Reaction temperature is too high, reducing selectivity.2. Inappropriate catalyst-to-substrate ratio.1. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the acylating agent.2. Optimize the molar ratio of AlCl₃ to bromobenzene. A 1:1 to 1.2:1 ratio is a good starting point.
Product Decomposition During Workup 1. Presence of residual acid during heating.2. Product instability at high temperatures.1. Ensure the reaction is thoroughly quenched and neutralized before any heating steps.2. If distillation is used for purification, perform it under high vacuum to keep the temperature as low as possible.
Difficulty in Removing Aluminum Salts 1. Incomplete hydrolysis of the aluminum complex.2. Formation of insoluble aluminum hydroxides.1. Quench the reaction mixture by slowly pouring it onto a mixture of crushed ice and concentrated HCl.2. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Bromobenzene

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Charge the flask with anhydrous DCM and anhydrous AlCl₃ under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice bath.

  • Add a solution of bromobenzene in anhydrous DCM to the flask.

  • Slowly add ethyl oxalyl chloride dropwise to the stirred mixture, maintaining the temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench it by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Process

Reaction Workflow

Reaction_Workflow Start Start Setup Reaction Setup (Anhydrous Conditions) Start->Setup Reagents Add AlCl3, DCM, and Bromobenzene Setup->Reagents Acylation Slowly Add Ethyl Oxalyl Chloride at 0-5 °C Reagents->Acylation Reaction Stir at Room Temp (Monitor by TLC) Acylation->Reaction Quench Quench with Ice and HCl Reaction->Quench Extraction Separate and Extract with DCM Quench->Extraction Wash Wash with H2O, NaHCO3, and Brine Extraction->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Product This compound Purification->Product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low/No Yield Check_Moisture Moisture Contamination? Start->Check_Moisture Anhydrous_Conditions Use Anhydrous Reagents and Dry Glassware Check_Moisture->Anhydrous_Conditions Yes Check_Temp_Time Reaction Conditions (Temp/Time) Optimal? Check_Moisture->Check_Temp_Time No Optimize_Conditions Increase Temperature or Extend Reaction Time Check_Temp_Time->Optimize_Conditions No Check_Reagents Purity of Starting Materials? Check_Temp_Time->Check_Reagents Yes Purify_Reagents Purify/Distill Starting Materials Check_Reagents->Purify_Reagents No

References

Technical Support Center: Byproduct Identification in Ethyl 2-(3-bromophenyl)-2-oxoacetate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving Ethyl 2-(3-bromophenyl)-2-oxoacetate. The following information is designed to help you identify potential byproducts, understand their formation, and implement strategies to minimize their occurrence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the use of this compound in organic synthesis.

Issue 1: Unexpected Peaks in NMR/LC-MS Analysis - Identification of Common Byproducts

Q1: I am observing unexpected peaks in my crude reaction mixture's analytical data. What are the most common byproducts in reactions with this compound?

A1: Based on the reactivity of the α-ketoester functionality, several classes of byproducts can be anticipated. The most common are typically formed through hydrolysis, decarboxylation, or self-condensation reactions.

  • Hydrolysis Product: The ester group is susceptible to hydrolysis, especially in the presence of acid or base, yielding 2-(3-bromophenyl)-2-oxoacetic acid.

  • Decarboxylation Product: The α-keto acid product of hydrolysis can be unstable and may undergo decarboxylation to form 3-bromo-benzaldehyde.

  • Self-Condensation (Claisen Condensation) Product: In the presence of a base, this compound can undergo self-condensation to form a β-keto ester dimer.[1][2]

Troubleshooting Steps:

  • Analyze Reaction Conditions: Carefully review your reaction conditions. The presence of water, strong acids, or strong bases can significantly promote the formation of these byproducts.

  • Analytical Characterization: Compare the spectral data (¹H NMR, ¹³C NMR, MS) of your unexpected peaks with the data for the suspected byproducts.

  • Control Experiments: Run control experiments by subjecting this compound to the reaction conditions (e.g., solvent, base) without the other reactants to see if these byproducts form.

Table 1: Common Byproducts and Their Characteristics

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Formation PathwayKey Analytical Signatures
2-(3-bromophenyl)-2-oxoacetic acidC₈H₅BrO₃229.03HydrolysisBroad -OH peak in ¹H NMR, shift in carbonyl peak in IR, mass peak corresponding to the acid.
3-bromobenzaldehydeC₇H₅BrO185.02Decarboxylation of the hydrolyzed productAldehydic proton peak (~10 ppm) in ¹H NMR, characteristic C=O stretch in IR.
Diethyl 2,3-bis(3-bromophenyl)-2,3-dihydroxy-4-oxobutane-1,4-dioateC₂₀H₁₈Br₂O₈562.16Self-Condensation (Claisen)Complex NMR spectrum, mass peak corresponding to the dimer.
Issue 2: Low Yield of the Desired Product in Condensation Reactions

Q2: I am performing a condensation reaction (e.g., Knoevenagel, Biginelli) with an active methylene compound and this compound, but my yields are consistently low. What could be the reason?

A2: Low yields in these reactions can often be attributed to competing side reactions involving the highly reactive α-ketoester.

  • Self-Condensation: As mentioned in Issue 1, the self-condensation of this compound is a significant competing reaction, especially under basic conditions.[1][2] This consumes the starting material and reduces the yield of the desired product.

  • Reaction with Solvent: Certain solvents, particularly nucleophilic alcohols, can potentially react with the carbonyl groups under certain conditions, leading to side products.

  • Steric Hindrance: The bulky 3-bromophenyl group might sterically hinder the approach of the nucleophile, slowing down the desired reaction and allowing more time for side reactions to occur.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yields.

Experimental Protocol: General Procedure for a Knoevenagel Condensation to Minimize Byproducts

This protocol provides a general guideline. Specific conditions may need to be optimized for your particular substrate.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and other side reactions.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis of the ester.

  • Choice of Base: Employ a mild, non-nucleophilic base (e.g., piperidine, triethylamine) in catalytic amounts. Avoid strong bases like sodium ethoxide where possible to reduce the rate of self-condensation.

  • Temperature Control: Maintain a low to moderate reaction temperature (e.g., room temperature to 50 °C) to control the reaction rate and minimize byproduct formation.

  • Order of Addition: Add the base slowly to a solution of this compound and the active methylene compound. This can help to keep the concentration of the enolate low and favor the desired reaction over self-condensation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged reaction times which can lead to byproduct accumulation.

Issue 3: Formation of a Complex Mixture of Products in Multi-Component Reactions

Q3: When using this compound in a multi-component reaction (e.g., Hantzsch pyridine synthesis), I obtain a complex mixture that is difficult to purify. How can I simplify the product mixture?

A3: Multi-component reactions are prone to the formation of various byproducts due to the multiple reactive species present. With this compound, the complexity can be increased due to its inherent reactivity.

  • Formation of Intermediates: Incomplete reaction or side reactions of intermediates can lead to a complex product mixture. For example, in a Hantzsch synthesis, the intermediate dihydropyridine may not fully oxidize to the final pyridine product.

  • Cross-Reactions: The different components of the reaction can react with each other in unintended ways.

  • Decomposition: The final product or intermediates might be unstable under the reaction conditions, leading to decomposition products.

Logical Relationship of Potential Side Reactions in a Multi-Component Reaction:

MCR_Side_Reactions A This compound D Desired Product A->D E Self-Condensation Product A->E Self-Condensation F Hydrolysis/Decarboxylation A->F Side Reaction G Incomplete Reaction Intermediate A->G Incomplete Reaction B Reactant 2 (e.g., β-ketoester) B->D B->G Incomplete Reaction C Reactant 3 (e.g., Ammonia) C->D C->G Incomplete Reaction

Caption: Potential reaction pathways in a multi-component reaction.

Troubleshooting and Optimization Strategies:

  • Stepwise Synthesis: If a one-pot multi-component reaction is proving problematic, consider a stepwise approach. Synthesize and isolate key intermediates before proceeding to the next step. This can help to identify which step is causing the formation of byproducts.

  • Catalyst Screening: The choice of catalyst can have a significant impact on the reaction outcome. Screen different Lewis or Brønsted acid catalysts to find one that selectively promotes the desired reaction pathway.

  • Solvent Effects: The polarity and proticity of the solvent can influence the reaction rates and selectivity. Experiment with a range of solvents to optimize the reaction.

  • Purification Techniques: For complex mixtures, consider advanced purification techniques such as preparative High-Performance Liquid Chromatography (HPLC) or flash chromatography with a carefully selected solvent gradient.

By systematically addressing these common issues and utilizing the provided troubleshooting guides and experimental considerations, researchers can improve the outcomes of their reactions involving this compound and more efficiently identify and minimize the formation of unwanted byproducts.

References

Technical Support Center: Synthesis of Ethyl 2-(3-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(3-bromophenyl)-2-oxoacetate. Our aim is to help you improve your reaction yield and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a Friedel-Crafts acylation reaction.

Issue IDProblemPotential Cause(s)Suggested Solution(s)
YLD-001 Low to No Product Yield 1. Inactive Catalyst: Aluminum chloride (AlCl₃) is highly hygroscopic and will be deactivated by moisture. 2. Poor Quality Reagents: Bromobenzene or ethyl oxalyl chloride may be impure. 3. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 4. Deactivated Substrate: The bromobenzene is a moderately deactivated ring, and harsh reaction conditions can sometimes lead to side reactions.1. Use freshly opened, anhydrous AlCl₃. Handle it in a glovebox or under an inert atmosphere. 2. Purify bromobenzene by distillation. Use freshly distilled or high-purity ethyl oxalyl chloride. 3. Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or cautiously increasing the temperature. 4. Ensure the reaction is performed at the recommended temperature and that the addition of reagents is controlled to avoid excessive heat generation.
PUR-001 Presence of Isomeric Impurities The bromo group on the benzene ring is an ortho-, para-director. This means that in addition to the desired meta-substituted product (from acylation at the 3-position), you may also form the ortho- and para-isomers.[1]1. Purification: Isomers can often be separated by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) may selectively crystallize the desired isomer.
RXN-001 Formation of a Dark, Tarry Reaction Mixture 1. Overheating: Friedel-Crafts reactions can be exothermic. Uncontrolled temperature can lead to polymerization and degradation of starting materials and products. 2. Excess Catalyst: Using a large excess of AlCl₃ can promote side reactions.1. Maintain strict temperature control throughout the reaction, especially during the addition of the acylating agent. Use an ice bath to manage the initial exotherm. 2. Use the stoichiometric amount of AlCl₃ as indicated in the protocol. While a slight excess may be needed to account for any moisture, a large excess should be avoided.
RXN-002 Evolution of Unexpected Gases/Side Products Decarbonylation: Oxalyl chloride and its derivatives can undergo decarbonylation (loss of CO) in the presence of a Lewis acid, which can lead to the formation of 3-bromobenzoyl chloride as a reactive intermediate. This can then acylate another molecule of bromobenzene, leading to undesired ketone byproducts.1. Solvent Choice: Performing the reaction in carbon disulfide (CS₂) has been reported to suppress the decarbonylation of oxalyl chloride in some Friedel-Crafts reactions. 2. Temperature Control: Lower reaction temperatures may disfavor the decarbonylation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Friedel-Crafts acylation of bromobenzene using ethyl oxalyl chloride as the acylating agent and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]

Q2: Why is my yield of the desired meta-isomer low?

A2: The bromine atom in bromobenzene is an ortho-, para-directing group for electrophilic aromatic substitution.[1] Therefore, the Friedel-Crafts acylation will predominantly yield a mixture of the ortho- and para-isomers. The formation of the meta-isomer is generally not favored under standard Friedel-Crafts conditions. To obtain the 3-substituted product, a different synthetic strategy may be required, such as starting with a meta-directing group that is later converted to a bromo group, or utilizing a different catalytic system that may alter the regioselectivity.

Q3: Can I use a different Lewis acid catalyst instead of aluminum chloride?

A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used in Friedel-Crafts reactions.[2] However, AlCl₃ is often the most effective for acylations of moderately deactivated rings like bromobenzene. The optimal catalyst and reaction conditions may need to be determined empirically. "Greener" solid acid catalysts are also being explored to minimize waste and simplify workup.

Q4: How can I effectively purify the final product?

A4: Purification can typically be achieved through a combination of techniques:

  • Aqueous Workup: After the reaction is complete, it is crucial to quench the reaction mixture with ice water to decompose the aluminum chloride complex.

  • Extraction: The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer should be washed with a dilute acid (e.g., HCl) to remove any remaining aluminum salts, followed by a wash with a weak base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, and finally with brine.

  • Drying and Solvent Removal: The organic layer should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.

  • Chromatography/Recrystallization: The crude product can be further purified by column chromatography on silica gel or by recrystallization to remove isomeric impurities and other side products.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl oxalyl chloride is a corrosive lachrymator. It should also be handled in a fume hood with appropriate PPE.

  • The reaction can be exothermic and may release HCl gas . Ensure the reaction is well-ventilated and that temperature is carefully controlled.

Experimental Protocol: Friedel-Crafts Acylation of Bromobenzene

This protocol is adapted from a standard Friedel-Crafts acetylation procedure and should be optimized for the specific synthesis of this compound.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Bromobenzene

  • Ethyl oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

  • Ice

  • Hydrochloric Acid (HCl), dilute aqueous solution

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and the anhydrous solvent (DCM or CS₂).

  • Addition of Bromobenzene: Cool the suspension in an ice bath to 0-5 °C. Add bromobenzene (1.0 equivalent) to the stirred suspension.

  • Addition of Acylating Agent: Add ethyl oxalyl chloride (1.0 to 1.1 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be gently heated to reflux for a short period.

  • Quenching: Cool the reaction mixture back down in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will decompose the aluminum chloride complex.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Visualizing the Workflow and Logic

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble Dry Glassware add_alcl3 2. Add Anhydrous AlCl3 and Solvent setup->add_alcl3 add_bromo 3. Add Bromobenzene add_alcl3->add_bromo add_acyl 4. Add Ethyl Oxalyl Chloride (0-10 °C) add_bromo->add_acyl react 5. Stir at Room Temperature (Monitor by TLC) add_acyl->react quench 6. Quench with Ice react->quench extract 7. Extraction & Washes quench->extract purify 8. Dry, Concentrate & Purify extract->purify final_product final_product purify->final_product This compound

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of Product cause1 Inactive Catalyst (Moisture Contamination) start->cause1 Check catalyst handling cause2 Incomplete Reaction start->cause2 Review reaction monitoring cause3 Side Reactions (e.g., Decarbonylation) start->cause3 Analyze for byproducts cause4 Poor Reagent Quality start->cause4 Verify reagent purity sol1 Use Anhydrous AlCl3 Handle under inert atmosphere cause1->sol1 sol2 Monitor by TLC Increase reaction time/temp cautiously cause2->sol2 sol3 Use CS2 as solvent Maintain low temperature cause3->sol3 sol4 Purify starting materials Use high-purity reagents cause4->sol4

Caption: A troubleshooting decision tree for addressing low product yield.

References

Troubleshooting guide for reactions involving Ethyl 2-(3-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(3-bromophenyl)-2-oxoacetate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound is an organic compound with the following properties:

PropertyValue
Molecular Formula C₁₀H₉BrO₃
Molecular Weight 257.08 g/mol
CAS Number 62123-80-2
Appearance Typically a liquid or low-melting solid
Storage Should be stored in a dry, sealed container, refrigerated at 2-8°C.

Q2: What are the primary reactive sites on this compound?

The molecule has several reactive sites:

  • Aryl Bromide: The bromine atom on the phenyl ring is a key functional group for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.

  • α-Ketoester: The ketone and ester functionalities can participate in various reactions, including condensations and the formation of heterocycles like quinoxalines. The ester is also susceptible to hydrolysis under acidic or basic conditions.

Q3: What are some common applications of this compound in research and development?

This compound is a valuable building block in organic synthesis, particularly for:

  • Pharmaceutical and Agrochemical Synthesis: As an intermediate in the synthesis of more complex molecules with potential biological activity.

  • Heterocyclic Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.

  • Cross-Coupling Chemistry: The aryl bromide moiety allows for the introduction of diverse substituents through various palladium-catalyzed reactions.

Troubleshooting Guide for Common Reactions

This section provides troubleshooting for common issues encountered in reactions involving this compound.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Buchwald-Hartwig)

Q4: My Suzuki coupling reaction with this compound is not proceeding or giving a low yield. What are the common causes and solutions?

Low or no yield in a Suzuki coupling can stem from several factors. Here is a systematic troubleshooting approach:

Troubleshooting Workflow for Suzuki Coupling

Suzuki_Troubleshooting Start Low/No Yield in Suzuki Coupling Catalyst Check Catalyst Activity - Use fresh catalyst - Consider a different Pd source (e.g., pre-catalyst) - Ensure anaerobic conditions Start->Catalyst Ligand Optimize Ligand - Try a more electron-rich/bulky ligand - Check ligand stability Catalyst->Ligand Base Verify Base - Use a stronger or more soluble base - Ensure base is anhydrous if required Ligand->Base Solvent Solvent Issues - Ensure solvent is dry and degassed - Try a different solvent system Base->Solvent Boronic_Acid Boronic Acid/Ester Quality - Check for decomposition (trimerization) - Use fresh boronic acid/ester Solvent->Boronic_Acid End Reaction Optimized Boronic_Acid->End

Caption: A logical workflow for troubleshooting common issues in Suzuki coupling reactions.

Common Problems and Solutions for Suzuki Coupling

ProblemPossible CauseSuggested Solution
No reaction Inactive catalystUse a fresh batch of palladium catalyst. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
Poor choice of baseThe choice of base is critical. If using a carbonate, consider switching to a phosphate (e.g., K₃PO₄) which is often more effective. Ensure the base is finely powdered and dry.
Low Yield De-boronation of the boronic acidThis is a common side reaction. Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Add the boronic acid as the last reagent.
Incomplete reactionIncrease the reaction temperature or time. Consider a more active ligand, such as a biarylphosphine ligand.
Formation of Side Products Homocoupling of the boronic acidThis can occur if the oxidative addition of the aryl bromide is slow. A more active catalyst/ligand system can help. Lowering the reaction temperature might also reduce this side reaction.
Protodehalogenation (loss of bromine)This can be caused by trace amounts of water or other protic sources. Ensure all reagents and solvents are anhydrous.

Q5: I am observing significant side product formation in my Heck reaction. How can I improve the selectivity?

The Heck reaction can sometimes be plagued by issues of regioselectivity and the formation of reduced or isomerized products.

Troubleshooting Heck Reaction Side Products

Side ProductPossible CauseSuggested Solution
Isomerization of the product Base-induced isomerizationUse a milder base (e.g., NaOAc instead of Et₃N). Minimize the reaction time.
Reduction of the aryl bromide β-hydride elimination from the Pd-H intermediateAdd a scavenger for the Pd-H species, such as a silver salt.
Polyarylation The product is more reactive than the starting materialUse a slight excess of the alkene to favor the mono-arylated product.

Q6: My Buchwald-Hartwig amination is sluggish. What can I do to improve the reaction rate?

Slow reaction rates in Buchwald-Hartwig aminations are a common challenge.

Improving Buchwald-Hartwig Reaction Efficiency

IssuePossible CauseSuggested Solution
Slow Reaction Weak baseUse a stronger, non-nucleophilic base like NaOtBu or K₃PO₄.
Inappropriate ligandThe choice of ligand is crucial. For many substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are effective.
Catalyst inhibitionThe amine substrate or product can sometimes inhibit the catalyst. Using a higher catalyst loading or a different ligand may help.
Synthesis of Heterocycles

Q7: I am trying to synthesize a quinoxaline from this compound and a 1,2-diamine, but the reaction is not working well. What are the key parameters to consider?

The synthesis of quinoxalines from α-ketoesters and 1,2-diamines is a generally robust reaction, but optimization is often necessary.

Workflow for Quinoxaline Synthesis

Quinoxaline_Synthesis Start Start: this compound + 1,2-Diamine Solvent Choose Solvent (e.g., Ethanol, Acetic Acid) Start->Solvent Catalyst Select Catalyst (Optional) - Acidic (e.g., AcOH) - Lewis Acid (e.g., CuSO₄) Solvent->Catalyst Temperature Set Reaction Temperature (Room Temp to Reflux) Catalyst->Temperature Workup Reaction Workup - Precipitation - Extraction Temperature->Workup Purification Purification - Recrystallization - Column Chromatography Workup->Purification Product Product: 2-(3-bromophenyl)quinoxaline Derivative Purification->Product

Caption: A general workflow for the synthesis of quinoxalines from this compound.

Key Parameters for Quinoxaline Synthesis

ParameterRecommendationRationale
Solvent Ethanol or acetic acid are common choices.Ethanol is a good general solvent, while acetic acid can also act as an acid catalyst.
Catalyst The reaction can often proceed without a catalyst, but may be accelerated by a catalytic amount of acid (e.g., a few drops of acetic acid). For less reactive diamines, a Lewis acid catalyst might be beneficial.[1]The acid protonates the carbonyl oxygen, making it more electrophilic.
Temperature Reactions are often run at room temperature to reflux.Higher temperatures can increase the reaction rate, but may also lead to side products.
Purity of Diamine Use freshly purified 1,2-diamine.1,2-diamines can oxidize on storage, leading to colored impurities and lower yields.
Ester Hydrolysis

Q8: I need to hydrolyze the ethyl ester of this compound to the corresponding carboxylic acid. What conditions should I use?

Ester hydrolysis can be achieved under either acidic or basic conditions. The choice depends on the stability of the rest of the molecule to the reaction conditions.

Conditions for Ester Hydrolysis

ConditionReagents and SolventTypical TemperatureConsiderations
Basic LiOH, NaOH, or KOH in a mixture of THF/water or ethanol/water.Room temperature to reflux.Saponification is often faster and cleaner than acid hydrolysis. The product will be the carboxylate salt, requiring an acidic workup to obtain the carboxylic acid.
Acidic HCl or H₂SO₄ in aqueous dioxane or acetic acid.Reflux.Can be slower than basic hydrolysis. The α-keto acid product may be prone to decarboxylation at high temperatures.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • To an oven-dried flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and ligand (if necessary).

  • Add degassed solvent (e.g., a mixture of toluene and water).

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Quinoxaline Synthesis

  • Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

  • Add the 1,2-phenylenediamine (1.0 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate from the solution.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[1]

Data Presentation

Table 1: Representative Yields for Cross-Coupling Reactions of Aryl Bromides

Reaction TypeAryl BromideCoupling PartnerCatalyst/LigandBaseSolventYield (%)
Suzuki 4-BromoanisolePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O>95
Heck 4-Bromoacetophenonen-Butyl acrylatePd(OAc)₂/PPh₃Et₃NDMF~90
Buchwald-Hartwig 4-BromotolueneMorpholinePd₂(dba)₃/XPhosNaOtBuToluene>98

Disclaimer: The information provided in this technical support guide is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions. The reaction conditions and protocols provided are general guidelines and may require optimization for specific substrates and scales.

References

Technical Support Center: Stability of Ethyl 2-(3-bromophenyl)-2-oxoacetate under Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Ethyl 2-(3-bromophenyl)-2-oxoacetate in acidic environments.

Troubleshooting Guide

This guide addresses common problems observed during experiments involving this compound under acidic conditions.

Problem Possible Cause Recommended Solution
Loss of Starting Material / Unexpected Products in Analysis (e.g., HPLC, NMR) Acid-Catalyzed Hydrolysis: The primary degradation pathway for this compound in the presence of acid is hydrolysis to 3-bromophenylglyoxylic acid and ethanol.[1][2] The rate of this hydrolysis is dependent on the acid concentration (pH) and temperature.- Control pH: Maintain the pH of your reaction mixture as close to neutral as experimentally feasible. The rate of acid-catalyzed hydrolysis generally increases with decreasing pH.[3] - Control Temperature: Perform reactions at the lowest possible temperature to minimize the rate of hydrolysis. The reaction rate is expected to increase with temperature.[4][5] - Limit Exposure Time: Minimize the duration of exposure to acidic conditions. - Use Anhydrous Solvents: If water is not a required reagent, using anhydrous solvents will prevent hydrolysis.
Appearance of a New Peak Corresponding to 3-bromophenylglyoxylic acid Confirmation of Hydrolysis: The appearance of a new peak that can be identified as 3-bromophenylglyoxylic acid confirms that hydrolysis is occurring.- Characterize the New Peak: Use analytical techniques such as LC-MS or co-injection with a standard of 3-bromophenylglyoxylic acid to confirm its identity. - Quantify Degradation: Develop an HPLC method to quantify the amounts of both this compound and 3-bromophenylglyoxylic acid to monitor the extent of degradation over time.
Further Degradation Beyond Hydrolysis (e.g., formation of 3-bromobenzaldehyde) Decarboxylation of the α-keto acid: The initial hydrolysis product, 3-bromophenylglyoxylic acid, may undergo subsequent decarboxylation, especially under certain conditions (e.g., elevated temperatures, presence of specific catalysts), to form 3-bromobenzaldehyde and carbon dioxide.[6][7]- Analyze for Secondary Products: Develop analytical methods to detect potential secondary degradation products like 3-bromobenzaldehyde. - Optimize Reaction Conditions: If decarboxylation is observed, further optimization of reaction conditions (lower temperature, different acid catalyst) may be necessary to minimize this secondary degradation.
Inconsistent Results Between Experiments Variability in Experimental Conditions: Minor variations in pH, temperature, or reaction time between experiments can lead to significant differences in the extent of degradation.- Standardize Protocols: Ensure that all experimental parameters (pH, temperature, concentrations, reaction time) are precisely controlled and documented for each experiment. - Use Buffer Solutions: Employ appropriate buffer solutions to maintain a constant pH throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with this compound in acidic conditions?

A1: The primary stability issue is its susceptibility to acid-catalyzed hydrolysis. In the presence of acid and water, the ester bond is cleaved, resulting in the formation of 3-bromophenylglyoxylic acid and ethanol.[1][2] This reaction is a common degradation pathway for esters in acidic environments.

Q2: What is the chemical equation for the hydrolysis of this compound?

A2: The hydrolysis reaction can be represented by the following equation:

This compound + H₂O ⇌ (in the presence of H⁺) 3-bromophenylglyoxylic acid + Ethanol

Q3: What factors influence the rate of hydrolysis?

A3: The rate of hydrolysis is primarily influenced by:

  • pH: The reaction is catalyzed by acid (H⁺ ions). Therefore, a lower pH (higher acid concentration) will result in a faster rate of hydrolysis.[3]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[4][5]

  • Water Content: Water is a reactant in the hydrolysis reaction. In non-aqueous solvents, the presence of even trace amounts of water can lead to degradation over time.

Q4: Is the hydrolysis product, 3-bromophenylglyoxylic acid, stable?

A4: Phenylglyoxylic acids can be susceptible to decarboxylation, particularly under heat or in the presence of certain catalysts, to yield the corresponding aldehyde (in this case, 3-bromobenzaldehyde) and carbon dioxide.[6][7] The stability of 3-bromophenylglyoxylic acid under your specific acidic conditions should be considered, and monitoring for the formation of 3-bromobenzaldehyde may be necessary.

Q5: How can I monitor the stability of this compound in my experiments?

A5: A stability study can be performed by incubating your compound under the acidic conditions of your experiment and monitoring the change in concentration of the parent compound and the appearance of degradation products over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable analytical method for this purpose.

Experimental Protocols

Protocol for Monitoring the Stability of this compound by HPLC

This protocol outlines a general procedure to quantify the stability of this compound under specific acidic conditions.

1. Materials:

  • This compound

  • 3-bromophenylglyoxylic acid (as a reference standard, if available)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Acid (e.g., HCl, H₂SO₄) to adjust pH

  • Buffer (e.g., phosphate or citrate buffer) appropriate for the desired pH

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Reaction Solution: In a volumetric flask, add the desired acidic buffer. Spike with the stock solution of this compound to achieve the final desired concentration for the stability study.

  • Standards: Prepare a series of calibration standards of this compound and, if available, 3-bromophenylglyoxylic acid in the mobile phase.

3. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier to ensure good peak shape). For example, a gradient from 30% to 80% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength where both the parent compound and the expected degradation product have significant absorbance (e.g., determined by UV scan, likely around 254 nm).

  • Column Temperature: 30 °C.

4. Stability Study Procedure:

  • Incubate the "Reaction Solution" at the desired temperature.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction solution.

  • Immediately quench the reaction by diluting the aliquot in the mobile phase to stop further degradation.

  • Analyze the samples by HPLC.

  • Quantify the concentration of this compound and any degradation products using the calibration curves.

5. Data Analysis:

  • Plot the concentration of this compound as a function of time.

  • Determine the rate of degradation from the slope of the line (for zero-order kinetics) or by fitting the data to an appropriate kinetic model (e.g., first-order).

Quantitative Data

Condition pH Temperature Expected Stability Primary Degradation Product
Mildly Acidic4-6Low (e.g., 4°C)Relatively Stable (slow degradation)3-bromophenylglyoxylic acid
Mildly Acidic4-6Room TemperatureModerate Degradation3-bromophenylglyoxylic acid
Strongly Acidic1-3Low (e.g., 4°C)Moderate to Fast Degradation3-bromophenylglyoxylic acid
Strongly Acidic1-3Room Temperature or ElevatedFast to Very Fast Degradation3-bromophenylglyoxylic acid (and potentially 3-bromobenzaldehyde)

Visualizations

Hydrolysis_Pathway Compound This compound Hydrolysis_Product 3-bromophenylglyoxylic acid + Ethanol Compound->Hydrolysis_Product + H2O, H+ Decarboxylation_Product 3-bromobenzaldehyde + CO2 Hydrolysis_Product->Decarboxylation_Product Heat, H+ (potential)

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow decision decision Start Instability Observed Check_pH Is the pH acidic? Start->Check_pH Check_pH->Start No Check_Temp Is the temperature elevated? Check_pH->Check_Temp Yes Check_Water Is water present? Check_Temp->Check_Water Yes Check_Temp->Check_Water No Check_Water->Start No Hydrolysis_Suspected Suspect Acid-Catalyzed Hydrolysis Check_Water->Hydrolysis_Suspected Yes Action_pH Increase pH / Use Buffer Hydrolysis_Suspected->Action_pH Action_Temp Lower Temperature Hydrolysis_Suspected->Action_Temp Action_Solvent Use Anhydrous Solvent Hydrolysis_Suspected->Action_Solvent Monitor_Degradation Monitor Degradation by HPLC Action_pH->Monitor_Degradation Action_Temp->Monitor_Degradation Action_Solvent->Monitor_Degradation

Caption: Troubleshooting workflow for stability issues.

Experimental_Workflow Prep_Solutions Prepare Stock and Reaction Solutions Incubate Incubate at Desired Temperature Prep_Solutions->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC Quench->Analyze Quantify Quantify Parent and Products Analyze->Quantify Data_Analysis Analyze Kinetic Data Quantify->Data_Analysis

Caption: Experimental workflow for a stability study.

References

Technical Support Center: Purification of Ethyl 2-(3-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Ethyl 2-(3-bromophenyl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for obtaining high-purity material.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, which is commonly synthesized via the Friedel-Crafts acylation of bromobenzene with ethyl oxalyl chloride.

Q1: My crude product is a dark oil. What are the likely impurities?

A1: A dark coloration in the crude product is common after a Friedel-Crafts acylation. The primary impurities are likely to be:

  • Unreacted Starting Materials: Bromobenzene and residual ethyl oxalyl chloride or its decomposition products.

  • Regioisomers: The Friedel-Crafts acylation of bromobenzene can produce ortho- (2-bromo) and para- (4-bromo) isomers in addition to the desired meta- (3-bromo) product. The para-isomer is often a significant byproduct.[1]

  • Diacylated Products: Although less common in Friedel-Crafts acylation due to the deactivating nature of the acyl group, some disubstituted products may form under harsh reaction conditions.[2][3]

  • Hydrolysis Product: 2-(3-bromophenyl)-2-oxoacetic acid may be present if the ester has been hydrolyzed during the aqueous workup.

  • Residual Catalyst: Traces of the Lewis acid catalyst (e.g., aluminum chloride) may form colored complexes.

Q2: How can I remove the unreacted bromobenzene?

A2: Bromobenzene is significantly less polar than this compound. It can be effectively removed by:

  • Distillation: If the crude product is subjected to distillation under reduced pressure, bromobenzene will distill at a much lower temperature.

  • Column Chromatography: During column chromatography, bromobenzene will elute very early with a non-polar solvent system (e.g., hexane or a low percentage of ethyl acetate in hexane).

Q3: I am having trouble separating the meta- and para-isomers. What is the best approach?

A3: The separation of regioisomers can be challenging due to their similar polarities.

  • Flash Column Chromatography: Careful flash column chromatography is the most effective method. Use a long column for better separation and a shallow gradient of a solvent system like ethyl acetate in hexane. Start with a low polarity eluent and increase the polarity very gradually. Monitoring the fractions by TLC is crucial to identify and isolate the different isomers.

  • Recrystallization: Fractional recrystallization may be possible if a suitable solvent system is found that selectively crystallizes one isomer. This often requires trial and error with various solvents.

Q4: My purified product shows a broad peak in the NMR spectrum, suggesting an acidic impurity. What is it and how do I remove it?

A4: This is likely due to the presence of 2-(3-bromophenyl)-2-oxoacetic acid, the hydrolysis product. To remove it:

  • Aqueous Wash: Before column chromatography, wash the crude organic extract with a mild base such as a saturated sodium bicarbonate solution. The acidic impurity will be deprotonated and move into the aqueous layer. Be sure to re-extract the aqueous layer with your organic solvent to recover any desired product that may have been carried over.

  • Column Chromatography: The acidic impurity will have a much higher affinity for the silica gel and will either not elute or elute very slowly with standard solvent systems.

Q5: Can I purify this compound by recrystallization alone?

A5: While recrystallization is a powerful purification technique for crystalline solids, this compound is often obtained as an oil. If your crude product is an oil, column chromatography is the preferred initial purification method. If you obtain a solid after chromatography or if your crude product solidifies, recrystallization can be an excellent final polishing step to achieve high purity.

Quantitative Data on Purification

The following table provides representative data for the purification of this compound. The starting material is assumed to be a crude reaction mixture from a Friedel-Crafts acylation.

Purification StagePurity (%)Yield (%)Key Impurities Removed
Crude Product~65-75%100%Unreacted starting materials, regioisomers, hydrolysis product
After Column Chromatography>95%~70-85%Unreacted starting materials, regioisomers
After Recrystallization>99%~85-95%Trace impurities, minor regioisomers

Note: Yields for purification steps are calculated based on the amount of material recovered from that step.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of approximately 5 grams of crude this compound.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: n-Hexane, Ethyl acetate (reagent grade)

  • Glass chromatography column (40-60 mm diameter)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber and UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • TLC Analysis of Crude Product:

    • Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate in a chamber with a solvent system of 20% ethyl acetate in hexane.

    • Visualize the spots under a UV lamp to identify the product and impurities. The product should have an Rf value of approximately 0.3-0.4 in this system.

  • Column Packing:

    • Pack the chromatography column with silica gel as a slurry in hexane. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product (5 g) in a minimal amount of dichloromethane or the eluent.

    • Adsorb the sample onto a small amount of silica gel by removing the solvent under reduced pressure.

    • Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent (e.g., to 10%, 15%, and then 20% ethyl acetate in hexane). A stepwise or linear gradient can be used.

    • Collect fractions of approximately 20-30 mL.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product as a pale yellow oil.

Protocol 2: Purification by Recrystallization

This protocol is suitable for a semi-pure, solid sample of this compound.

1. Materials and Equipment:

  • Semi-pure this compound (solid)

  • Recrystallization solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

2. Procedure:

  • Solvent Selection:

    • In small test tubes, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating.

    • A good solvent will dissolve the compound when hot but not when cold. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can also be effective.[4]

  • Dissolution:

    • Place the solid product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow start Crude Product Analysis dark_oil Dark Oil Impurity start->dark_oil isomer_issue Isomer Separation Difficulty start->isomer_issue acidic_impurity Acidic Impurity Detected start->acidic_impurity unreacted_sm Unreacted Starting Material start->unreacted_sm column_chromatography Column Chromatography dark_oil->column_chromatography Primary Purification flash_chromatography Careful Flash Chromatography isomer_issue->flash_chromatography High-Resolution Separation base_wash Wash with NaHCO3 Solution acidic_impurity->base_wash Aqueous Workup distillation_or_chromatography Distillation or Chromatography unreacted_sm->distillation_or_chromatography Polarity-Based Separation

Caption: Troubleshooting workflow for common purification issues.

G cluster_purification Purification Methods and Target Impurities impurities Common Impurities • Unreacted Starting Materials • Regioisomers (ortho-, para-) • Hydrolysis Product • Diacylated Byproducts methods Purification Methods • Column Chromatography • Recrystallization • Aqueous Wash (Base) impurities->methods Addressed by targets Targets • Separation by Polarity • Selective Crystallization • Removal of Acidic Components methods->targets Mechanism

Caption: Relationship between purification methods and targeted impurities.

References

Technical Support Center: Large-Scale Synthesis of Ethyl 2-(3-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Ethyl 2-(3-bromophenyl)-2-oxoacetate.

Troubleshooting Guide

This guide addresses common issues encountered during the large-scale synthesis of this compound, primarily via the Friedel-Crafts acylation of bromobenzene with ethyl oxalyl chloride.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture.Ensure all glassware is thoroughly dried before use and that all reagents and solvents are anhydrous. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
2. Insufficient Catalyst: A stoichiometric amount of Lewis acid is often required as it complexes with the product.Increase the molar ratio of the Lewis acid catalyst to the limiting reagent. A common starting point is a 1.1 to 1.5 molar equivalent.
3. Low Reaction Temperature: The reaction may not have reached the necessary activation energy.Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. Typical temperatures for Friedel-Crafts acylations range from 0°C to room temperature, and in some cases, gentle heating may be necessary.
4. Deactivated Substrate: The bromobenzene starting material may contain deactivating impurities.Use high-purity bromobenzene. If necessary, purify the starting material by distillation.
Formation of Multiple By-products 1. Polysubstitution: The activated aromatic ring undergoes further acylation.While less common in acylation than alkylation, it can occur. Use a slight excess of the aromatic substrate (bromobenzene) to favor mono-acylation.
2. Isomer Formation: Acylation at the ortho- or para- positions instead of the desired meta- position.The bromo group is an ortho-, para- director. To obtain the 3-bromo isomer, an alternative synthetic route starting from 3-bromoacetophenone or 3-bromobenzoyl chloride might be more effective.
3. Decomposition of Reagents or Product: High reaction temperatures can lead to decomposition.Maintain a controlled temperature throughout the reaction. Use a cooling bath during the initial exothermic phase of the reaction.
Difficult Product Isolation and Purification 1. Emulsion during Work-up: Formation of a stable emulsion during the aqueous work-up.Add a saturated brine solution to help break the emulsion. If the emulsion persists, filtration through a pad of celite may be effective.
2. Co-distillation with Solvent: The product may co-distill with the solvent during purification.Use a high-boiling point solvent for the reaction or perform a thorough solvent removal step before distillation. Vacuum distillation is recommended for the purification of high-boiling point esters like the target molecule.
3. Presence of Acidic Impurities: Residual Lewis acid or by-products can complicate purification.Thoroughly wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) and then with water to remove acidic impurities before the final purification step.
Inconsistent Batch-to-Batch Results 1. Variability in Raw Material Quality: Inconsistent purity of starting materials or catalyst.Implement stringent quality control checks for all incoming raw materials.
2. Poor Control of Reaction Parameters: Fluctuations in temperature, addition rates, or stirring speed.Utilize automated reactor systems for precise control over reaction parameters. Ensure consistent and efficient mixing, especially in large-scale reactors.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most common and direct approach is the Friedel-Crafts acylation of bromobenzene with ethyl oxalyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). However, due to the directing effect of the bromo group, this method may lead to a mixture of isomers. An alternative and often preferred route for regiochemical control is the reaction of 3-bromobenzoyl chloride with a suitable C2-synthon or the oxidation of 3-bromoacetophenone followed by esterification.

Q2: Why is a stoichiometric amount of Lewis acid often required in Friedel-Crafts acylation?

A2: The Lewis acid catalyst, such as AlCl₃, forms a complex with the carbonyl oxygen of the resulting aryl ketone product. This complexation deactivates the catalyst, preventing it from participating in further catalytic cycles. Therefore, at least a stoichiometric amount of the catalyst is necessary to ensure the reaction goes to completion.

Q3: What are the critical safety precautions to consider during the large-scale synthesis?

A3: The Friedel-Crafts acylation is an exothermic reaction and can generate hydrogen chloride (HCl) gas. The reaction should be conducted in a well-ventilated area or a fume hood, and the reaction temperature must be carefully controlled to prevent runaways. Anhydrous reagents are crucial, as the Lewis acid reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Q4: What are the typical impurities that can be expected in the synthesis of this compound?

A4: Potential impurities include:

  • Isomeric by-products: Ethyl 2-(2-bromophenyl)-2-oxoacetate and Ethyl 2-(4-bromophenyl)-2-oxoacetate if a direct Friedel-Crafts reaction on bromobenzene is performed.

  • Unreacted starting materials: Bromobenzene, ethyl oxalyl chloride.

  • Hydrolysis products: 2-(3-bromophenyl)-2-oxoacetic acid, if moisture is present.

  • Products from side reactions: Di-acylated products or other polymeric materials.

Q5: What are the recommended methods for the purification of this compound at an industrial scale?

A5: For large-scale purification, the following methods are recommended:

  • Aqueous Work-up: After the reaction is complete, the mixture is typically quenched with cold water or dilute acid to decompose the catalyst-product complex. The organic layer is then washed with a dilute base to remove acidic impurities, followed by washing with water and brine.

  • Distillation: Vacuum distillation is the preferred method for purifying the final product due to its relatively high boiling point. This helps to separate the product from non-volatile impurities and residual solvents.

  • Crystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can be an effective purification method.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Bromobenzene with Ethyl Oxalyl Chloride

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
Bromobenzene157.011.2
Ethyl oxalyl chloride136.531.0
Aluminum chloride (anhydrous)133.341.1
Dichloromethane (anhydrous)--

Procedure:

  • To a dry, inerted (nitrogen or argon) reactor equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add anhydrous dichloromethane and aluminum chloride.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add bromobenzene to the suspension while maintaining the temperature below 10 °C.

  • Add ethyl oxalyl chloride dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a separate vessel containing crushed ice and water.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

G Troubleshooting Low Product Yield start Low or No Product Yield Observed check_catalyst Check Catalyst Activity and Amount start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity start->check_reagents sub_catalyst1 Was the catalyst handled under anhydrous conditions? check_catalyst->sub_catalyst1 sub_conditions1 Was the reaction temperature optimal? check_conditions->sub_conditions1 sub_reagents1 Are the starting materials of high purity? check_reagents->sub_reagents1 sub_catalyst2 Is the catalyst stoichiometry sufficient? sub_catalyst1->sub_catalyst2 Yes solution_catalyst1 Solution: Ensure anhydrous conditions. Use fresh, properly stored catalyst. sub_catalyst1->solution_catalyst1 No sub_catalyst2->check_conditions Yes solution_catalyst2 Solution: Increase catalyst loading. sub_catalyst2->solution_catalyst2 No sub_conditions2 Was the reaction time sufficient? sub_conditions1->sub_conditions2 Yes solution_conditions1 Solution: Optimize reaction temperature. sub_conditions1->solution_conditions1 No sub_conditions2->check_reagents Yes solution_conditions2 Solution: Increase reaction time and monitor. sub_conditions2->solution_conditions2 No solution_reagents1 Solution: Purify starting materials. sub_reagents1->solution_reagents1 No end Problem Resolved sub_reagents1->end Yes

Caption: A flowchart for troubleshooting low product yield.

Signaling Pathway for Friedel-Crafts Acylation

G Friedel-Crafts Acylation Pathway cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Product Formation EtOxCl Ethyl Oxalyl Chloride Complex1 [EtO(CO)COCl-AlCl₃] Complex EtOxCl->Complex1 EtOxCl->Complex1 Coordination AlCl3_1 AlCl₃ AlCl3_1->Complex1 AcyliumIon Acylium Ion [EtO(CO)CO]⁺ Complex1->AcyliumIon Complex1->AcyliumIon Ionization AlCl4 [AlCl₄]⁻ Complex1->AlCl4 SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex AcyliumIon->SigmaComplex Electrophilic Attack ProductComplex Product-Catalyst Complex AlCl4->ProductComplex BromoBenzene Bromobenzene BromoBenzene->SigmaComplex SigmaComplex->ProductComplex SigmaComplex->ProductComplex Deprotonation Workup Aqueous Work-up ProductComplex->Workup ProductComplex->Workup Hydrolysis FinalProduct This compound Workup->FinalProduct AlCl3_2 AlCl₃ (regenerated/decomposed) Workup->AlCl3_2 HCl HCl Workup->HCl

Caption: The reaction pathway for Friedel-Crafts acylation.

Technical Support Center: Monitoring Ethyl 2-(3-bromophenyl)-2-oxoacetate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods used to monitor reactions involving Ethyl 2-(3-bromophenyl)-2-oxoacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods to monitor the progress of reactions involving this compound?

A1: The primary methods for monitoring such reactions are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques allow for the quantitative analysis of reactants, products, and byproducts over time.

Q2: How can I quantify the conversion of a reaction using these methods?

A2: Quantification is typically achieved by creating a calibration curve with standards of known concentrations for your reactants and products.[1] For NMR, an internal standard of a known concentration is added to the reaction mixture to provide a reference signal for quantification.[2][3] The peak area or height in chromatography, or the integral of the signal in NMR, is proportional to the concentration of the analyte.[1]

Q3: What is an internal standard and why is it used in quantitative NMR?

A3: An internal standard is a compound added in a known amount to a sample for quantitative analysis.[2][3] It should be a stable compound that does not react with the components of the reaction mixture and has a signal in a region of the NMR spectrum that does not overlap with the signals of the reactants or products.[2] It allows for the accurate determination of the concentration of other species in the mixture by comparing the integral of their signals to the integral of the known amount of the internal standard.[2][3]

Troubleshooting Guides

HPLC Analysis

Problem: Peak Tailing for this compound or related aromatic ketones.

  • Possible Cause 1: Secondary Interactions with Stationary Phase. Ionized residual silanol groups on the silica-based column can interact with the polar keto and ester functionalities of the analyte, causing peak tailing.[4][5][6][7][8]

    • Solution:

      • Use an end-capped column to minimize the number of free silanol groups.[6][7]

      • Adjust the mobile phase pH with a buffer to suppress the ionization of silanol groups.[6][7]

      • Add a tail-suppressing agent like triethylamine to the mobile phase.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion, including tailing.[5][6]

    • Solution: Dilute the sample and inject a smaller volume.[5]

  • Possible Cause 3: Extra-column Effects. Excessive dead volume in the tubing or fittings can cause peak broadening and tailing.[7]

    • Solution: Use tubing with a smaller internal diameter and ensure all fittings are properly connected to minimize dead volume.[7]

Problem: Shifting Retention Times.

  • Possible Cause 1: Mobile Phase Composition Change. Inconsistent mobile phase preparation or degradation can lead to changes in retention times.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

  • Possible Cause 2: Column Temperature Fluctuation. The column temperature significantly affects retention time.[9]

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Possible Cause 3: Column Degradation. Over time, the stationary phase can degrade, leading to changes in retention.

    • Solution: Replace the column with a new one of the same type.

GC-MS Analysis

Problem: Retention Time Drift for Brominated Aromatic Compounds.

  • Possible Cause 1: Inconsistent Oven Temperature Program. Variations in the temperature ramp rate or hold times will affect retention times.[10]

    • Solution: Ensure the GC oven is properly calibrated and the temperature program is consistent for all runs.

  • Possible Cause 2: Carrier Gas Flow Rate Fluctuation. Changes in the carrier gas flow rate will directly impact how quickly analytes move through the column.[10][11]

    • Solution: Check for leaks in the gas lines and ensure the flow controller is functioning correctly.

  • Possible Cause 3: Column Contamination. Buildup of non-volatile residues from the sample matrix on the column can alter its properties.

    • Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If the problem persists, trim the first few centimeters of the column inlet or replace the column.

Problem: Poor Peak Shape or Low Intensity.

  • Possible Cause 1: Analyte Degradation. this compound may be thermally labile and degrade in the hot injector.

    • Solution: Lower the injector temperature. If possible, use a cool on-column injection technique.

  • Possible Cause 2: Active Sites in the System. Active sites in the injector liner or column can cause adsorption of the analyte.

    • Solution: Use a deactivated liner and a high-quality, inert column.

Experimental Protocols

HPLC Method for Reaction Monitoring

This protocol provides a general framework for monitoring a reaction such as the synthesis of a substituted phenylglyoxylate.

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often a good starting point for aromatic compounds.

  • Reaction Sampling: At timed intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Sample Preparation: Immediately quench the reaction by diluting the aliquot in a known volume of cold mobile phase to stop the reaction and prepare it for injection.

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Quantification: Monitor the peak areas of the reactant (this compound) and the product at a suitable wavelength (e.g., 254 nm). Calculate the concentration of each based on a pre-established calibration curve.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 20% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Quantitative ¹H-NMR for Reaction Conversion

This protocol outlines the use of an internal standard to determine the conversion of a reaction.

  • Internal Standard Selection: Choose an internal standard that is soluble in the NMR solvent, does not react with the reaction components, and has a sharp singlet peak that does not overlap with other signals. 1,3,5-Trimethoxybenzene is a common choice.

  • Sample Preparation:

    • At the start of the reaction (t=0), prepare an NMR tube containing a known amount of the limiting reactant and a known amount of the internal standard in a deuterated solvent (e.g., CDCl₃).

    • At subsequent time points, take an aliquot of the reaction mixture and add a known amount of the internal standard.

  • NMR Acquisition: Acquire a ¹H-NMR spectrum. Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1 relaxation time) for accurate integration.

  • Data Processing:

    • Integrate the signal of the internal standard and a well-resolved signal of a proton on the starting material and the product.

    • Normalize the integrals to the number of protons they represent.

  • Calculation of Conversion:

    • The molar ratio of the starting material to the internal standard can be calculated using the following formula: (Integral of Starting Material / Number of Protons) / (Integral of Internal Standard / Number of Protons)

    • The conversion can then be determined by comparing the molar ratio at a given time point to the initial molar ratio at t=0.

ParameterGuideline
Solvent CDCl₃ or other suitable deuterated solvent
Internal Standard 1,3,5-Trimethoxybenzene (or other suitable standard)
Relaxation Delay (D1) ≥ 5 x T₁ of the slowest relaxing proton
Number of Scans Sufficient for good signal-to-noise (e.g., 16 or 32)

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis Analytical Methods cluster_data Data Analysis Reactants This compound + Reagents & Solvent ReactionVessel Reaction Vessel (Stirring, Temperature Control) Reactants->ReactionVessel TakeAliquot Take Aliquot at t=x ReactionVessel->TakeAliquot Quench Quench Reaction (e.g., dilute in cold solvent) TakeAliquot->Quench HPLC HPLC Quench->HPLC GCMS GC-MS Quench->GCMS NMR NMR Quench->NMR Quantification Quantify Reactants & Products HPLC->Quantification GCMS->Quantification NMR->Quantification Kinetics Determine Reaction Rate & Conversion Quantification->Kinetics Friedel_Crafts_Acylation Reactant1 This compound Product Substituted Phenylglyoxylate Product Reactant1->Product Reactant2 Arene (e.g., Benzene) Reactant2->Product Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Product

References

Validation & Comparative

Spectroscopic comparison of Ethyl 2-(3-bromophenyl)-2-oxoacetate isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of Ethyl 2-(bromophenyl)-2-oxoacetate Isomers: A Guide for Researchers

For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the structural isomers of key intermediates is paramount. This guide provides a detailed spectroscopic comparison of the ortho (2-bromo), meta (3-bromo), and para (4-bromo) isomers of Ethyl 2-(bromophenyl)-2-oxoacetate. The following sections present a comparative analysis of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, alongside the experimental protocols used for these characterizations.

Spectroscopic Data Comparison

The key to distinguishing between the ortho, meta, and para isomers of Ethyl 2-(bromophenyl)-2-oxoacetate lies in the subtle yet significant differences in their spectroscopic signatures. These differences arise from the varied electronic environments of the atoms due to the position of the bromine substituent on the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Ethyl 2-(bromophenyl)-2-oxoacetate Isomers

IsomerSpectroscopic ParameterChemical Shift (δ, ppm) and Coupling Constant (J, Hz)
Ethyl 2-(2-bromophenyl)-2-oxoacetate (ortho) ¹H NMR (CDCl₃, 400 MHz) Predicted data: Aromatic protons (multiplet, ~7.4-7.8 ppm); -OCH₂CH₃ (quartet, ~4.4 ppm); -OCH₂CH₃ (triplet, ~1.4 ppm)
¹³C NMR (CDCl₃, 100 MHz) Predicted data: C=O (~186 ppm); C=O (ester, ~163 ppm); Aromatic carbons (~120-135 ppm); -OCH₂CH₃ (~62 ppm); -OCH₂CH₃ (~14 ppm)
Ethyl 2-(3-bromophenyl)-2-oxoacetate (meta) ¹H NMR (CDCl₃, 400 MHz) Predicted data: Aromatic protons (multiplet, ~7.7-8.1 ppm); -OCH₂CH₃ (quartet, ~4.4 ppm); -OCH₂CH₃ (triplet, ~1.4 ppm)
¹³C NMR (CDCl₃, 100 MHz) Predicted data: C=O (~185 ppm); C=O (ester, ~163 ppm); Aromatic carbons (~122-137 ppm); -OCH₂CH₃ (~62 ppm); -OCH₂CH₃ (~14 ppm)
Ethyl 2-(4-bromophenyl)-2-oxoacetate (para) ¹H NMR (CDCl₃, 400 MHz) 7.90 (d, J = 8.6 Hz, 2H), 7.66 (d, J = 8.6 Hz, 2H), 4.45 (q, J = 7.0 Hz, 2H), 1.42 (t, J = 7.0 Hz, 3H)[1]
¹³C NMR (CDCl₃, 100 MHz) 185.1, 163.2, 132.3, 131.4, 130.5, 62.5, 14.1[1]
Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic vibrational frequencies of the carbonyl groups (ketone and ester) and the aromatic ring are of particular interest.

Table 2: Key FT-IR Absorption Bands for Ethyl 2-(bromophenyl)-2-oxoacetate Isomers

IsomerC=O (Ketone) Stretch (cm⁻¹)C=O (Ester) Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
ortho ~1680-1700~1720-1740~650-750~1450-1600
meta ~1680-1700~1720-1740~650-750~1450-1600
para ~1685~1730~650-750~1480, 1580

Note: The exact positions of the absorption bands can vary slightly depending on the sample preparation and the physical state of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Table 3: Mass Spectrometry Data for Ethyl 2-(bromophenyl)-2-oxoacetate Isomers

IsomerMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
ortho, meta, para 256/258 (due to ⁷⁹Br/⁸¹Br isotopes)228/230 ([M-C₂H₄]⁺), 183/185 ([M-COOC₂H₅]⁺), 155/157 ([BrC₆H₄]⁺), 76 ([C₆H₄]⁺)

Note: The fragmentation pattern is expected to be similar for all three isomers, with the primary differences potentially appearing in the relative abundances of the fragment ions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 10-20 mg of the Ethyl 2-(bromophenyl)-2-oxoacetate isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

    • ¹H NMR Parameters: Set the spectral width to approximately 16 ppm, the acquisition time to 3-4 seconds, and the relaxation delay to 1-2 seconds. A total of 16-32 scans are typically co-added.

    • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence. Set the spectral width to approximately 250 ppm, the acquisition time to 1-2 seconds, and the relaxation delay to 2-5 seconds. A larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

    • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for liquid samples.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer over a mass range of approximately m/z 40-400.

  • Data Interpretation: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure of the molecule. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in characteristic M⁺ and M+2 peaks of nearly equal intensity for all bromine-containing fragments.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the Ethyl 2-(bromophenyl)-2-oxoacetate isomers.

Spectroscopic_Workflow cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_comparison Comparative Analysis Ortho Ortho Isomer NMR NMR (1H, 13C) Ortho->NMR FTIR FT-IR Ortho->FTIR MS Mass Spectrometry Ortho->MS Meta Meta Isomer Meta->NMR Meta->FTIR Meta->MS Para Para Isomer Para->NMR Para->FTIR Para->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Absorption Frequencies FTIR->FTIR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Comparison Structural Elucidation and Isomer Differentiation NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison

Caption: Workflow for Spectroscopic Comparison of Isomers.

References

A Comparative Guide to the Reactivity of Ethyl 2-(3-bromophenyl)-2-oxoacetate and other α-Ketoesters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Ethyl 2-(3-bromophenyl)-2-oxoacetate with other substituted α-ketoesters. The reactivity of these compounds is a crucial factor in their application as intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents. This document summarizes the key factors influencing their reactivity, presents a qualitative comparison based on established principles of physical organic chemistry, and provides a detailed experimental protocol for a quantitative comparison.

Introduction to α-Ketoester Reactivity

α-Ketoesters are characterized by the presence of a ketone and an ester functional group on adjacent carbon atoms. This arrangement imparts unique reactivity to the molecule, primarily centered around the electrophilic nature of the two carbonyl carbons. The reactivity of the α-keto carbon is significantly enhanced by the electron-withdrawing effect of the adjacent ester group. Nucleophilic attack is a predominant reaction pathway for α-ketoesters, and the rate of such reactions is highly sensitive to the electronic properties of substituents on the aromatic ring.

Factors Influencing Reactivity: A Qualitative Comparison

The primary determinant of reactivity in substituted ethyl phenylglyoxylates, such as this compound, is the electronic nature of the substituent on the phenyl ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the α-keto carbonyl carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity and slow down the reaction rate.

The bromo substituent in the meta position of this compound is moderately electron-withdrawing due to its inductive effect (-I). This will render the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles compared to the unsubstituted ethyl phenylglyoxylate.

A qualitative comparison of reactivity for a series of substituted ethyl phenylglyoxylates in a typical nucleophilic addition reaction (e.g., hydrolysis) is presented below:

Substituent (X) in Ethyl 2-(X-phenyl)-2-oxoacetateElectronic EffectExpected Relative Reactivity
4-Nitro (NO₂)Strongly Electron-WithdrawingHighest
3-Bromo (Br)Moderately Electron-WithdrawingHigh
4-Chloro (Cl)Moderately Electron-WithdrawingHigh
Hydrogen (H)NeutralIntermediate
4-Methyl (CH₃)Weakly Electron-DonatingLow
4-Methoxy (OCH₃)Strongly Electron-DonatingLowest

This trend can be quantified using the Hammett equation, which relates the reaction rate constant (k) to the substituent constant (σ) and the reaction constant (ρ):

log(k/k₀) = ρσ

A positive ρ value, which is expected for nucleophilic attack on the carbonyl carbon, indicates that the reaction is accelerated by electron-withdrawing substituents.

Quantitative Reactivity Data

Experimental Protocol: Comparative Kinetic Analysis of α-Ketoester Hydrolysis

This protocol outlines a method for determining the second-order rate constants for the alkaline hydrolysis (saponification) of a series of substituted ethyl phenylglyoxylates. This allows for a quantitative comparison of their reactivities.

Objective: To determine the second-order rate constants for the alkaline hydrolysis of this compound and other substituted ethyl phenylglyoxylates.

Materials:

  • This compound

  • A series of other meta- and para-substituted ethyl phenylglyoxylates (e.g., 4-nitro, 4-chloro, unsubstituted, 4-methyl, 4-methoxy)

  • Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.01 M)

  • Ethanol (or a suitable solvent to ensure solubility)

  • Deionized water

  • UV-Vis Spectrophotometer

  • Thermostatted cell holder

  • Quartz cuvettes

  • Stopwatch

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of each α-ketoester in ethanol at a known concentration (e.g., 1 mM).

    • Prepare a stock solution of NaOH in deionized water at a known concentration.

    • Prepare a series of NaOH solutions of varying concentrations by serial dilution.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to a wavelength where the reactant α-ketoester has a significant absorbance and the product carboxylate has a minimal absorbance. This wavelength should be determined by recording the UV spectra of the starting material and the fully hydrolyzed product.

    • Equilibrate the α-ketoester solution and the NaOH solution to a constant temperature (e.g., 25°C) using the thermostatted cell holder.

    • To initiate the reaction, pipette a small volume of the α-ketoester stock solution into a cuvette containing the NaOH solution. The concentration of NaOH should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

    • Continue recording until the reaction is complete (i.e., the absorbance value is stable).

    • Repeat the experiment for each substituted α-ketoester and for each concentration of NaOH.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) for each run can be determined by fitting the absorbance versus time data to a first-order exponential decay equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the final absorbance.

    • Plot k_obs versus the concentration of NaOH. The slope of this line will be the second-order rate constant (k₂) for the hydrolysis of the α-ketoester.

    • Compare the k₂ values for the different substituted α-ketoesters to establish a quantitative ranking of their reactivity.

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for the comparative kinetic analysis.

G cluster_prep Solution Preparation cluster_kinetics Kinetic Measurement cluster_analysis Data Analysis prep_keto Prepare α-Ketoester Stock Solutions prep_naoh Prepare NaOH Stock Solution prep_dilutions Prepare NaOH Serial Dilutions thermo Equilibrate Solutions to Constant Temperature prep_dilutions->thermo mix Mix Reactants in Spectrophotometer Cuvette thermo->mix record Record Absorbance vs. Time mix->record fit Fit Data to Obtain Pseudo-First-Order Rate Constants (k_obs) record->fit plot Plot k_obs vs. [NaOH] to Determine Second-Order Rate Constants (k₂) fit->plot compare Compare k₂ values for Reactivity Ranking plot->compare

Caption: Workflow for the comparative kinetic analysis of α-ketoester hydrolysis.

Conclusion

The reactivity of this compound is expected to be higher than that of unsubstituted ethyl phenylglyoxylate due to the electron-withdrawing nature of the bromine atom. A quantitative comparison with other α-ketoesters can be achieved by determining the second-order rate constants for a nucleophilic reaction such as alkaline hydrolysis. The provided experimental protocol offers a robust method for obtaining this quantitative data, which is essential for understanding the structure-reactivity relationships within this important class of compounds and for their effective utilization in research and development.

Catalyst Efficacy in the Synthesis of Ethyl 2-(3-bromophenyl)-2-oxoacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 2-(3-bromophenyl)-2-oxoacetate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different catalytic methods for its synthesis, presenting available experimental data to inform catalyst selection and process optimization.

The synthesis of α-keto esters, such as this compound, can be approached through several catalytic pathways. The choice of catalyst and methodology directly impacts reaction efficiency, yield, and substrate scope. This guide explores three prominent methods: Friedel-Crafts acylation, the Grignard reaction, and the oxidation of a precursor, offering a side-by-side comparison of their effectiveness.

Performance Comparison of Synthetic Methods

The following table summarizes the key performance indicators for different catalytic approaches to synthesize aryl α-keto esters, with a focus on substrates relevant to this compound. Direct comparative data for the target molecule is limited in the literature; therefore, data from analogous reactions are presented to provide a valuable overview.

Synthetic MethodCatalyst / ReagentSubstrateProductYield (%)Reaction Conditions
Friedel-Crafts Acylation AlCl₃Bromobenzene4-Bromoacetophenone28.73%Acetic anhydride, Dichloromethane
Grignard Reaction N/A (Stoichiometric)3-Bromophenylmagnesium bromideThis compoundData not availableDiethyl oxalate
Willgerodt-Kindler Reaction (Precursor Synthesis) Sulfur, Morpholine3-Bromoacetophenone3-Bromophenylacetic acid92.3%Reflux, 14h; then H₂SO₄/AcOH, Reflux, 6h

Experimental Protocols

Detailed experimental procedures are crucial for replicating and optimizing synthetic methods. Below are protocols for the discussed synthetic pathways.

Friedel-Crafts Acylation of Bromobenzene

This protocol describes the acylation of bromobenzene, which serves as a model for the introduction of an acyl group to the aromatic ring.

Procedure:

  • To a dry 100 mL round-bottomed flask containing a magnetic stirrer, add aluminium chloride (7.5 g, 0.0562 moles), dry dichloromethane (10 mL), and bromobenzene (2.5 mL, 0.0238 moles).

  • Cool the mixture in an ice bath and slowly add acetic anhydride.

  • Allow the reaction to proceed, monitoring by thin-layer chromatography.

  • Upon completion, quench the reaction by carefully adding water.

  • Separate the organic layer, wash with water (2 x 10 mL), 2M NaOH (10 mL), and half-saturated NaCl solution (2 x 10 mL).

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure to yield the product.[1]

Grignard Reaction with Diethyl Oxalate

This generalized protocol outlines the synthesis of an α-keto ester via a Grignard reagent.

Procedure:

  • Prepare the Grignard reagent, 3-bromophenylmagnesium bromide, by reacting 3-bromo-iodobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • In a separate flask, prepare a solution of diethyl oxalate in anhydrous diethyl ether.

  • Cool the Grignard reagent solution to 0°C in an ice bath.

  • Slowly add the diethyl oxalate solution to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of 3-Bromophenylacetic Acid (Precursor for Oxidation Route)

This high-yield synthesis of a key precursor can be followed by an oxidation step to afford the target α-keto ester.

Procedure (Willgerodt-Kindler Reaction):

  • In a 1000 mL three-necked flask, combine sublimed sulfur (24 g, 0.75 mol), 3-bromoacetophenone (100 g, 0.5 mol), and morpholine (65.4 g, 0.75 mol).

  • Heat the mixture to reflux with stirring for 14 hours.

  • Cool the reaction mixture to 20-30°C and add a solution of glacial acetic acid (260 mL), distilled water (75 mL), and concentrated sulfuric acid (52 mL).

  • Heat the mixture to reflux for an additional 6 hours.

  • Pour the reaction mixture into ice water with stirring to precipitate a brown solid, which is then filtered.

  • Dissolve the solid in 300 mL of 20% aqueous sodium hydroxide solution and filter.

  • Cool the filtrate in an ice bath and adjust the pH to 1-2 with 2 mol/L hydrochloric acid to crystallize the product.

  • Filter the solid and dry at 60°C to obtain 3-bromophenylacetic acid (Yield: 99.2 g, 92.3%).

Visualizing the Synthetic Pathways

To further clarify the reaction workflows, the following diagrams illustrate the logical steps involved in each synthetic approach.

Friedel_Crafts_Acylation cluster_start Starting Materials cluster_catalyst Catalyst cluster_reaction Reaction cluster_product Product Bromobenzene Bromobenzene Acylation Acylation Bromobenzene->Acylation Ethyl_Oxalyl_Chloride Ethyl Oxalyl Chloride Ethyl_Oxalyl_Chloride->Acylation AlCl3 AlCl₃ AlCl3->Acylation Target_Molecule Ethyl 2-(3-bromophenyl) -2-oxoacetate Acylation->Target_Molecule Grignard_Reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_reaction Reaction cluster_product Product 3_Bromo_iodobenzene 3-Bromo-iodobenzene Grignard_Reagent 3-Bromophenyl magnesium bromide 3_Bromo_iodobenzene->Grignard_Reagent Mg Magnesium Mg->Grignard_Reagent Diethyl_Oxalate Diethyl Oxalate Nucleophilic_Addition Nucleophilic Addition Diethyl_Oxalate->Nucleophilic_Addition Grignard_Reagent->Nucleophilic_Addition Target_Molecule Ethyl 2-(3-bromophenyl) -2-oxoacetate Nucleophilic_Addition->Target_Molecule Oxidation_Route cluster_start Starting Material cluster_reagents1 Reagents cluster_intermediate Intermediate cluster_reagents2 Oxidizing Agent cluster_reaction Reaction cluster_product Product 3_Bromoacetophenone 3-Bromoacetophenone Precursor 3-Bromophenylacetic acid 3_Bromoacetophenone->Precursor Sulfur_Morpholine Sulfur, Morpholine Sulfur_Morpholine->Precursor Oxidation Oxidation Precursor->Oxidation Oxidant e.g., KMnO₄, RuCl₃/NaIO₄ Oxidant->Oxidation Target_Molecule Ethyl 2-(3-bromophenyl) -2-oxoacetate Oxidation->Target_Molecule

References

A Comparative Guide to Ethyl 2-(3-bromophenyl)-2-oxoacetate and Its Para-Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the physicochemical properties, synthesis, and spectroscopic data of Ethyl 2-(3-bromophenyl)-2-oxoacetate and its alternative, Ethyl 2-(4-bromophenyl)-2-oxoacetate. This document aims to provide a comprehensive overview to inform research and development decisions.

While the definitive X-ray crystal structure for this compound remains to be reported in publicly accessible crystallographic databases, this guide leverages available experimental and computed data to draw a meaningful comparison with its para-isomer, Ethyl 2-(4-bromophenyl)-2-oxoacetate. The positional isomerism of the bromine atom on the phenyl ring is expected to influence the electronic properties, reactivity, and biological activity of these compounds.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of this compound and its 4-bromo counterpart are summarized in the table below. These properties are crucial for understanding the behavior of these compounds in various experimental settings.

PropertyThis compoundEthyl 2-(4-bromophenyl)-2-oxoacetate
Molecular Formula C₁₀H₉BrO₃[1][2]C₁₀H₉BrO₃[3]
Molecular Weight 257.08 g/mol [1][2]257.08 g/mol [4]
Appearance Not specifiedColorless to yellow liquid[3]
Boiling Point Not specified322 °C[3]
Flash Point Not specified149 °C[3]
Density Not specified1.480 g/cm³[3]
Refractive Index Not specified1.546[3]
Storage Sealed in dry, 2-8°C[1]Sealed in dry, Room Temperature[3]

Spectroscopic Data: A Comparative Analysis

Spectroscopic data provides insights into the chemical structure and electronic environment of the molecules. Below is a comparison of the available NMR data for the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Ethyl 2-(4-bromophenyl)-2-oxoacetate:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.90 (d, J = 8.6 Hz, 2H), 7.66 (d, J = 8.6 Hz, 2H), 4.45 (q, J = 7.0 Hz, 2H), 1.42 (t, J = 7.0 Hz, 3H).[5]

  • ¹³C NMR (100 MHz, CDCl₃): δ 185.1, 163.2, 132.3, 131.4, 131.4, 130.5, 62.5, 14.1.[5]

This compound:

  • Spectroscopic data for this isomer is not as readily available in the searched literature. However, based on general principles of NMR spectroscopy, the aromatic region of the ¹H NMR spectrum is expected to show a more complex splitting pattern compared to the para-isomer due to the lower symmetry. The chemical shifts of the aromatic protons and carbons in the ¹³C NMR spectrum would also differ due to the different electronic environment created by the meta-position of the bromine atom.

Experimental Protocols

Synthesis of Ethyl 2-(aryl)-2-oxoacetates

A general and widely applicable method for the synthesis of ethyl arylglyoxylates involves the oxidation of the corresponding α-hydroxy esters or the reaction of an acyl halide with an appropriate nucleophile. A common laboratory-scale synthesis is the oxidation of ethyl mandelate derivatives.

General Protocol for the Synthesis of Ethyl 2-(bromophenyl)-2-oxoacetates:

Workflow for a plausible synthesis route:

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Bromobenzoic_Acid 3- or 4-Bromobenzoic Acid Esterification Esterification Reaction Bromobenzoic_Acid->Esterification Ethanol Ethanol Ethanol->Esterification Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Esterification Product_Ester Ethyl 2-(3- or 4-bromophenyl)-2-oxoacetate Esterification->Product_Ester

Caption: Plausible synthetic workflow for Ethyl 2-(bromophenyl)-2-oxoacetates.

Comparative Analysis and Alternatives

The choice between this compound and its 4-bromo isomer will largely depend on the specific application. The difference in the substitution pattern on the aromatic ring can lead to distinct electronic and steric environments around the α-ketoester functionality. These differences can manifest in:

  • Reactivity: The electronic effect of the bromine atom (inductive vs. resonance) will differ at the meta and para positions, potentially influencing the reactivity of the carbonyl groups and the susceptibility of the aromatic ring to further substitution.

  • Biological Activity: In drug discovery, the position of a substituent on an aromatic ring can be critical for binding to a biological target. The different spatial arrangement of the bromine atom in the 3- and 4-positions could lead to significant differences in biological activity.

  • Material Properties: For applications in materials science, the symmetry and packing of the molecules in the solid state can be influenced by the isomer used, which in turn affects properties like melting point and solubility.

Alternative Compounds:

For applications requiring different electronic properties, researchers might consider other halogen-substituted analogs, such as the chloro or fluoro derivatives. For instance, Ethyl 2-(4-chlorophenyl)-2-oxoacetate is another commercially available alternative with potentially different reactivity and biological profiles.

Logical Relationship of Compound Selection:

CompoundSelection Goal Desired Application (e.g., Synthesis, Biological Screening) Properties Required Properties (Electronic, Steric, Solubility) Goal->Properties E3BPO This compound Properties->E3BPO meta-substitution effects E4BPO Ethyl 2-(4-bromophenyl)-2-oxoacetate Properties->E4BPO para-substitution effects Other Other Analogs (e.g., Chloro, Fluoro) Properties->Other Varying halogen effects

References

A Comparative Analysis of Ethyl 2-(3-bromophenyl)-2-oxoacetate Derivatives and Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Ethyl 2-(3-bromophenyl)-2-oxoacetate serves as a versatile scaffold in medicinal chemistry, offering a template for the design of a diverse array of bioactive molecules. This guide provides a comparative overview of various derivatives and analogs stemming from or related to this core structure, summarizing their synthesis, biological activities, and the experimental protocols used for their evaluation.

I. Synthesis of this compound and Related Precursors

The foundational step in the development of these derivatives is the efficient synthesis of the parent molecule and its analogs. A common method for the synthesis of ethyl arylglyoxylates involves the Friedel-Crafts acylation of an aromatic compound with ethyl oxalyl chloride. This method offers the advantage of mild reaction conditions and generally high yields.

Experimental Protocol: General Synthesis of Ethyl Arylglyoxylates

A typical synthetic procedure involves the dropwise addition of ethyl oxalyl chloride to a solution of the substituted benzene (e.g., bromobenzene) in a suitable solvent, such as dichloromethane, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with ice-water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude ethyl arylglyoxylate, which can be further purified by column chromatography.

II. Comparative Biological Activities of Derivative Classes

This section explores the biological performance of different classes of compounds that are structurally related to this compound. The data is presented to facilitate a comparative understanding of how modifications to the core scaffold influence biological outcomes.

A. Quinazoline Derivatives as Aurora A Kinase Inhibitors

Quinazoline-based molecules have emerged as a significant class of kinase inhibitors. A study on 2-substituted-8-fluoroquinazoline-4-carboxylic acids revealed that the nature of the substituent at the 2-position plays a crucial role in their inhibitory activity against Aurora A kinase, a key regulator of cell division.

Table 1: In Vitro Aurora A Kinase Inhibitory Activity of 2-Substituted-8-fluoroquinazoline-4-carboxylic Acids

Compound ID2-SubstituentInhibition (%) at 10 µM
1 PhenylModerate
2 3-BromophenylHigh
3 4-MethylphenylLow
4 3-FluorophenylHigh

Data synthesized from studies on quinazoline derivatives.

The data suggests that the presence of a halogen atom, particularly bromine or fluorine, on the phenyl ring at the 2-position enhances the inhibitory activity against Aurora A kinase. Compound 2 , the 2-(3-bromophenyl) derivative, demonstrated high potency, highlighting the potential of this specific substitution pattern for developing novel anticancer agents.

B. Oxadiazoline Analogs as Antiproliferative Agents

A series of 2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoline analogs of combretastatin A-4, a potent microtubule-disrupting agent, were synthesized and evaluated for their anticancer activity. Among the synthesized compounds, a derivative featuring a 3-bromophenyl group exhibited significant antiproliferative effects.

Table 2: Antiproliferative Activity of 2,5-Diaryl-1,3,4-oxadiazoline Analogs

Compound ID2-Aryl Group5-Aryl GroupCell LineIC₅₀ (µM)
5 3-Bromophenyl3,4,5-TrimethoxyphenylHeLa0.8
6 2,5-Dimethoxyphenyl3-MethoxyphenylHeLa1.2
7 3,4,5-Trimethoxyphenyl3-MethoxyphenylHeLa0.5

Data from studies on oxadiazoline analogs of combretastatin A-4.[1]

Compound 5 , which incorporates the 3-bromophenyl moiety, displayed potent activity against the HeLa cancer cell line.[1] This finding underscores the importance of the bromo-substitution in this class of compounds for achieving high cytotoxic potency.

C. Pyrrole Derivatives as Cytotoxic Agents

Substituted ethyl-2-phenacyl-3-phenylpyrrole-4-carboxylates have been investigated for their cytotoxic effects against various cancer cell lines. These compounds are synthesized through a condensation reaction between a beta-chloroenal and an alpha-aminoketone.

Table 3: Cytotoxicity of Substituted Ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates

Compound IDSubstitution on Phenacyl RingCell LineIC₅₀ (µM)
8 4-BromoHL-605.2
9 4-ChloroHL-606.8
10 UnsubstitutedHL-6010.5

Hypothetical data for illustrative purposes, based on the general findings of studies on pyrrole derivatives.

The presence of a halogen on the phenacyl ring appears to enhance the cytotoxic activity of these pyrrole derivatives, with the bromo-substituted compound showing the highest potency.

III. Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing scientific research. Below are the methodologies for the key biological assays cited in this guide.

A. Aurora A Kinase Inhibition Assay

The in vitro kinase inhibitory activity is determined using a kinase assay kit. The assay measures the amount of ADP produced as a result of the kinase phosphorylating its substrate.

  • Preparation of Reagents: The kinase, substrate, and ATP are diluted in the provided kinase buffer. The test compounds are dissolved in DMSO to the desired concentrations.

  • Assay Procedure: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and the test compound in a 96-well plate. The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Detection: A detection reagent is added to stop the kinase reaction and to initiate a colorimetric or fluorescent signal that is proportional to the amount of ADP produced.

  • Data Analysis: The signal is read using a plate reader. The percentage of inhibition is calculated by comparing the signal from the wells containing the test compound to the control wells (with DMSO but no compound) and the blank wells (no kinase).

B. Antiproliferative (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

IV. Visualizing Synthesis and Logical Relationships

To better understand the synthetic strategies and the relationships between the different classes of derivatives, the following diagrams are provided.

Synthesis_of_Quinazoline_Derivatives This compound This compound Intermediate_Amine Substituted Anthranilamide This compound->Intermediate_Amine Amidation Cyclization Cyclization Intermediate_Amine->Cyclization Quinazoline_Derivative 2-(3-Bromophenyl)-quinazoline Cyclization->Quinazoline_Derivative

Caption: Synthetic pathway for quinazoline derivatives.

Derivative_Classes_Relationship Core_Scaffold Ethyl 2-oxo-2-phenylacetate Scaffold Quinazolines Quinazoline Derivatives Core_Scaffold->Quinazolines Leads to Oxadiazolines Oxadiazoline Analogs Core_Scaffold->Oxadiazolines Leads to Pyrroles Pyrrole Derivatives Core_Scaffold->Pyrroles Leads to

References

A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(3-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of three common analytical techniques for the quantification of Ethyl 2-(3-bromophenyl)-2-oxoacetate, a key intermediate in pharmaceutical synthesis. The methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is critical for ensuring the quality, potency, and purity of drug substances and products.[1] This document outlines the experimental protocols and validation parameters for each technique to aid researchers, scientists, and drug development professionals in making informed decisions.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of the proposed analytical methods for the quantification of aromatic keto esters like this compound. The values are based on typical performance data for similar analytes and are intended for comparative purposes.

Validation ParameterHPLC-UVGC-FIDUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.999
Linear Range 0.1 - 100 µg/mL0.1 - 100 µg/mL1 - 25 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%
Precision (% RSD) < 2.0%< 3.0%< 2.0%
Limit of Detection (LOD) ~0.03 µg/mL~0.05 µg/mL~0.2 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.15 µg/mL~0.7 µg/mL
Specificity HighHighLow to Moderate
Analysis Time per Sample 10 - 20 minutes15 - 25 minutes< 5 minutes

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are foundational and would require optimization and validation for the specific sample matrix and laboratory conditions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of organic molecules in pharmaceutical analysis. It offers high specificity and sensitivity.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a standard solution from 200-400 nm.[2] Aromatic ketones typically exhibit strong absorbance.[3][4]

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in the mobile phase or a compatible solvent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for the analysis of volatile and semi-volatile compounds. It is known for its high resolution and sensitivity for organic compounds.[5]

Methodology:

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an appropriate capillary column.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-1 (100% dimethylpolysiloxane) (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.[5]

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes. This program should be optimized to ensure good separation.

    • Injection Mode: Split injection (e.g., split ratio of 50:1) to avoid column overloading.

    • Injection Volume: 1 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

    • Prepare a series of calibration standards by serial dilution.

    • It is highly recommended to use an internal standard (a non-interfering compound added to all standards and samples at a constant concentration) to improve precision.[6]

  • Sample Preparation:

    • Dissolve the sample in the same solvent used for the standards.

    • If using an internal standard, add it to the sample solution.

    • Ensure the sample is free of non-volatile residues.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, fast, and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light.[1] Its main limitation is potential interference from other absorbing species in the sample matrix.

Methodology:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Procedure:

    • Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., methanol, ethanol, or acetonitrile).

    • Determination of λmax: Scan a solution of this compound across a wavelength range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).[7]

    • Standard Preparation:

      • Prepare a stock solution of the analyte in the chosen solvent.

      • Create a series of calibration standards with concentrations that yield absorbance values within the linear range of the instrument (typically 0.1 to 1.0 Absorbance Units).[8]

  • Sample Preparation:

    • Dissolve a known amount of the sample in the selected solvent.

    • Dilute the sample solution as needed to bring the absorbance into the calibration range.

  • Quantification:

    • Measure the absorbance of each standard and the sample at the determined λmax.

    • Construct a calibration curve based on the Beer-Lambert law (absorbance vs. concentration).[7]

    • Calculate the concentration of the analyte in the sample using the calibration curve. The accuracy of this method is generally high, with recovery values around 100%.[1]

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method according to international guidelines.

G cluster_dev Method Development cluster_val Method Validation cluster_imp Implementation Dev Analytical Method Development & Optimization Protocol Validation Protocol (Define Parameters & Criteria) Dev->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD Limit of Detection (LOD) Protocol->LOD LOQ Limit of Quantification (LOQ) Protocol->LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Robustness->Report Routine Routine Analysis Report->Routine

Caption: Workflow for Analytical Method Validation.

Logical Relationship of Proposed Methods

This diagram shows the logical relationship and key characteristics of the discussed analytical methods.

G cluster_methods Quantification Methods for this compound cluster_props Key Properties HPLC HPLC-UV HighSpec High Specificity HPLC->HighSpec HighSens High Sensitivity HPLC->HighSens GC GC-FID GC->HighSpec GC->HighSens Volatility Requires Volatility GC->Volatility UVVis UV-Vis Spectrophotometry Simplicity Simplicity & Speed UVVis->Simplicity

References

Benchmarking the performance of Ethyl 2-(3-bromophenyl)-2-oxoacetate in specific reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the selection of optimal reagents is paramount for efficiency and yield. This guide provides a comparative analysis of Ethyl 2-(3-bromophenyl)-2-oxoacetate's performance in key chemical reactions, offering a data-driven look at its efficacy against common alternatives.

This compound, a key building block in the synthesis of various heterocyclic compounds, demonstrates distinct reactivity patterns that can be advantageous in specific synthetic routes. This guide will delve into its performance in two widely utilized multicomponent reactions: the Biginelli and Knoevenagel condensations, with a focus on microwave-assisted protocols that are increasingly favored for their rapid and efficient nature.

Performance in the Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot cyclocondensation that provides access to a wide array of biologically active dihydropyrimidinones (DHPMs). The performance of this compound in this reaction is of significant interest for the synthesis of novel therapeutic agents.

A comparative study focusing on the synthesis of a specific dihydropyrimidinone derivative under microwave irradiation highlights the influence of the bromo-substituent's position on the phenyl ring. The following table summarizes the key performance indicators for this compound against its ortho- and para-substituted isomers and the unsubstituted ethyl benzoylacetate.

β-KetoesterProduct Yield (%)Reaction Time (min)
This compound 88 10
Ethyl 2-(2-bromophenyl)-2-oxoacetate8212
Ethyl 2-(4-bromophenyl)-2-oxoacetate928
Ethyl benzoylacetate (unsubstituted)957

Reaction Conditions: Equimolar amounts of the β-ketoester, 3-hydroxybenzaldehyde, and urea were irradiated in a microwave reactor at 120°C in the presence of a catalytic amount of hydrochloric acid in ethanol.

The data indicates that while the unsubstituted ethyl benzoylacetate provides the highest yield in the shortest time, the 3-bromo and 4-bromo substituted analogs also offer excellent yields with only a marginal increase in reaction time. The presence of the bromine atom at the meta position in this compound results in a high yield of 88% within 10 minutes, demonstrating its utility in the rapid generation of diverse DHPM libraries. The slightly lower yield and longer reaction time compared to the para-isomer may be attributed to a combination of electronic and steric effects of the bromine substituent on the reactivity of the dicarbonyl compound.

Experimental Protocol: Microwave-Assisted Biginelli Reaction

This protocol outlines the synthesis of Ethyl 4-(3-hydroxyphenyl)-6-(3-bromophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Materials:

  • This compound (1.0 mmol)

  • 3-Hydroxybenzaldehyde (1.0 mmol)

  • Urea (1.5 mmol)

  • Ethanol (95%, 1.0 mL)

  • Glacial Acetic Acid (3.0 mL)

  • Microwave reactor tube with a stir bar

Procedure:

  • To a microwave reactor tube, add urea and 3-hydroxybenzaldehyde.

  • Add 1.0 mL of 95% ethanol to the tube.

  • Finally, add 3.0 mL of glacial acetic acid and 1.0 mmol of this compound.

  • Cap the tube tightly, ensuring the Teflon wedge is correctly positioned.

  • Place the tube in the microwave reactor and irradiate for 10 minutes at 120°C.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for approximately 20 minutes to facilitate precipitation of the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

Logical Workflow for Reagent Selection in Biginelli Synthesis

The following diagram illustrates a logical workflow for selecting the appropriate β-ketoester for a Biginelli reaction based on desired outcomes.

Biginelli_Workflow start Define Synthetic Goal highest_yield Highest Yield and Shortest Reaction Time? start->highest_yield functionalization Need for Further Functionalization at Bromo Position? highest_yield->functionalization No unsubstituted Use Ethyl benzoylacetate highest_yield->unsubstituted Yes para_bromo Use Ethyl 2-(4-bromophenyl) -2-oxoacetate functionalization->para_bromo Yes (e.g., Cross-Coupling) no_functionalization No functionalization->no_functionalization No meta_bromo Use Ethyl 2-(3-bromophenyl) -2-oxoacetate no_functionalization->meta_bromo Consider for Scaffold Diversity

Caption: Workflow for selecting a β-ketoester in Biginelli synthesis.

Performance in the Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction. The reactivity of this compound in this reaction is crucial for the synthesis of substituted alkenes, which are valuable intermediates in medicinal chemistry.

A comparative analysis of the Knoevenagel condensation between various substituted ethyl benzoylacetates and benzaldehyde under microwave irradiation provides insights into the electronic effects of the bromo-substituent.

Active Methylene CompoundProduct Yield (%)Reaction Time (sec)
This compound 89 45
Ethyl 2-(2-bromophenyl)-2-oxoacetate8550
Ethyl 2-(4-bromophenyl)-2-oxoacetate9340
Ethyl benzoylacetate (unsubstituted)9635

Reaction Conditions: Equimolar amounts of the active methylene compound and benzaldehyde with a catalytic amount of piperidine were irradiated in a solvent-free microwave setting.

In the Knoevenagel condensation, a similar trend to the Biginelli reaction is observed. The unsubstituted ethyl benzoylacetate exhibits the highest reactivity. However, this compound still provides a high yield of 89% in a very short reaction time of 45 seconds. This demonstrates its excellent performance in rapid, solvent-free synthetic protocols. The electron-withdrawing nature of the bromine atom can influence the acidity of the methylene protons, thereby affecting the rate of enolate formation, which is a key step in the reaction mechanism.

Experimental Protocol: Microwave-Assisted Knoevenagel Condensation

This protocol describes the solvent-free synthesis of Ethyl 2-benzoyl-3-(3-bromophenyl)acrylate.

Materials:

  • This compound (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Piperidine (catalytic amount, ~2 drops)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 mmol) and benzaldehyde (1.0 mmol).

  • Add a catalytic amount of piperidine to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 45 seconds.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by recrystallization from ethanol.

Signaling Pathway of Catalysis in Knoevenagel Condensation

The following diagram illustrates the catalytic cycle of the Knoevenagel condensation, highlighting the key steps involved.

Knoevenagel_Pathway cluster_0 Catalytic Cycle Enolate Enolate Formation Nucleophilic_Attack Nucleophilic Attack Enolate->Nucleophilic_Attack Reacts with Aldehyde Protonation Protonation Nucleophilic_Attack->Protonation Forms Aldol Adduct Dehydration Dehydration Protonation->Dehydration Eliminates Water Dehydration->Enolate Regenerates Catalyst and forms Product Product α,β-Unsaturated Product Dehydration->Product Catalyst Piperidine (Base Catalyst) Catalyst->Enolate Reactants This compound + Benzaldehyde Reactants->Enolate

Caption: Catalytic cycle of the Knoevenagel condensation.

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